4-(4-Ethylphenyl)-3-thiosemicarbazide
Description
Historical Context and Evolution of Thiosemicarbazide (B42300) Research
The journey of thiosemicarbazide research in medicine has early roots in the fight against tuberculosis. Thiosemicarbazones, derivatives of thiosemicarbazides, were among the compounds investigated for their activity against Mycobacterium tuberculosis. This line of inquiry contributed to the development of antitubercular drugs. researchgate.net Over the decades, the research landscape has expanded dramatically. Scientists have moved from focusing on a single disease to exploring the diverse therapeutic potential of this chemical family. researchgate.net The evolution of research has been marked by the synthesis of a vast number of derivatives, where modifications to the basic thiosemicarbazide structure have led to compounds with a wide spectrum of pharmacological effects. nih.gov This has established the thiosemicarbazide scaffold as a privileged structure in the field of drug discovery.
Broad Pharmacological Relevance of Thiosemicarbazides and Their Derivatives
The thiosemicarbazide nucleus is a cornerstone for developing molecules with a wide range of biological activities. researchgate.net These compounds and their derivatives, particularly thiosemicarbazones formed by reacting thiosemicarbazides with aldehydes or ketones, are known to exhibit significant pharmacological properties. dergipark.org.trdergipark.org.tr Their biological versatility makes them potent candidates for extensive research in medicinal chemistry. researchgate.net
The spectrum of activities includes:
Antimicrobial Activity: Thiosemicarbazide derivatives have shown considerable efficacy against various pathogens. They are reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing promise against resistant strains like MRSA. researchgate.netnih.govnih.govnih.gov Their antifungal properties, particularly against Candida species, have also been a subject of investigation. nih.gov
Anticancer Activity: A significant area of research focuses on the anti-proliferative effects of thiosemicarbazide derivatives. rsc.org Their mechanism of action is often linked to the chelation of metal ions, which can inhibit enzymes crucial for cell proliferation, such as ribonucleotide reductase. rsc.org Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines. uni.lu
Antiviral and Antiparasitic Effects: The pharmacological relevance of these scaffolds extends to antiviral and antiparasitic applications. researchgate.net Research has demonstrated the potential of certain derivatives against various viruses and parasites, including nematodes. researchgate.netnih.gov
Enzyme Inhibition: Thiosemicarbazides and their derivatives can act as inhibitors for various enzymes, which is a key mechanism behind their therapeutic effects. For instance, some have been identified as inhibitors of topoisomerase IV, a bacterial enzyme essential for DNA replication, explaining their antibacterial action. nih.govnih.gov
The following table summarizes the diverse biological activities reported for various thiosemicarbazide derivatives, underscoring the importance of this scaffold.
| Biological Activity | Target/Mechanism of Action | Example Derivatives Studied |
| Antibacterial | Inhibition of Topoisomerase IV, DNA Gyrase | 1-(indol-2-carbonyl)-4-arylthiosemicarbazides, Derivatives of salicylic (B10762653) acid hydrazide nih.govnih.gov |
| Antifungal | Disruption of fungal cell processes | 4-Arylthiosemicarbazides with ortho-substituents nih.gov |
| Anticancer | Iron chelation, Inhibition of ribonucleotide reductase | 2′-Benzoylpyridine thiosemicarbazones (BpT) rsc.org |
| Anthelmintic | Nematocidal activity | 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide nih.gov |
| Antiviral | Various viral targets | General thiosemicarbazide derivatives researchgate.net |
Significance of 4-(4-Ethylphenyl)-3-thiosemicarbazide as a Core Structure in Novel Compound Development
The compound this compound is a specific derivative belonging to the 4-arylthiosemicarbazide family. While this particular molecule has not been the focus of extensive independent biological studies, its primary significance lies in its role as a crucial synthetic intermediate or building block. nih.gov The molecular formula of this compound is C9H13N3S. chemicalbook.com
The structure of this compound is primed for the creation of more complex and pharmacologically active molecules. The hydrazine (B178648) group (-NH-NH2) at one end is highly reactive and readily condenses with a wide range of aldehydes and ketones to form the corresponding thiosemicarbazones. dergipark.org.tr This reaction is a fundamental step in the synthesis of a vast library of derivatives for biological screening.
Furthermore, the thiosemicarbazide backbone itself can be used to construct various heterocyclic ring systems, such as thiadiazoles and triazoles, which are also known for their pharmacological importance. nih.govresearchgate.net
The "4-ethylphenyl" portion of the molecule is also of significant interest in structure-activity relationship (SAR) studies. The nature of the substituent on the phenyl ring at the N4 position can profoundly influence the biological activity of the resulting derivatives. Research on other 4-phenyl-substituted thiosemicarbazones has shown that electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can lead to greater anti-proliferative activity. rsc.org The ethyl group (-CH2CH3) on this compound is also an electron-donating group, suggesting that derivatives synthesized from this core structure could possess enhanced biological efficacy. SAR studies indicate that the electronic properties of the aryl substituent play a key role in the inhibitory activity of these compounds. nih.gov
In essence, this compound serves as a valuable scaffold, providing a template for medicinal chemists to design and synthesize new therapeutic agents with potentially improved potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(4-ethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVVZBDSLDIVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390747 | |
| Record name | 4-(4-Ethylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93693-01-7 | |
| Record name | 4-(4-Ethylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 4 Ethylphenyl 3 Thiosemicarbazide and Its Analogues
Established Synthetic Pathways for 4-(4-Ethylphenyl)-3-thiosemicarbazide
The synthesis of 4-aryl-substituted thiosemicarbazides is well-documented, relying on robust and high-yielding chemical transformations.
The most direct and widely employed method for synthesizing 4-substituted thiosemicarbazides is the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to an appropriately substituted isothiocyanate. researchgate.nettandfonline.com In the specific case of this compound, the synthesis involves the reaction of 4-ethylphenyl isothiocyanate with hydrazine hydrate.
The general procedure involves dissolving the aryl isothiocyanate in a suitable alcohol, such as methanol (B129727) or ethanol (B145695), followed by the careful, often dropwise, addition of hydrazine hydrate at room temperature or under ice bath conditions. nih.govchemicalbook.com The reaction is typically stirred for several hours, during which the thiosemicarbazide (B42300) product precipitates from the solution. The solid product can then be isolated by filtration and purified by recrystallization from a solvent like ethanol to achieve high purity. nih.govnih.gov For instance, a similar synthesis of 4-phenyl-3-thiosemicarbazide from phenyl isothiocyanate and hydrazine hydrate in ethanol at room temperature yields the product in 86% yield. nih.gov
Table 1: General Conditions for Synthesis of 4-Aryl-3-Thiosemicarbazides
| Reactants | Solvent | Temperature | Reaction Time | Outcome | Reference |
|---|---|---|---|---|---|
| Phenyl isothiocyanate, Hydrazine hydrate | Ethanol | Room Temp. | - | 4-phenyl-3-thiosemicarbazide (86% yield) | nih.gov |
| Phenyl isothiocyanate, Hydrazine hydrate | 2-Propanol | Room Temp. | 4 hours | 4-phenyl-3-thiosemicarbazide (91% yield) | nih.gov |
An alternative pathway to 4-arylthiosemicarbazides involves the hydrazinolysis of N-aryl methyldithiocarbamates. This multi-step process begins with the base-catalyzed reaction of an arylamine with carbon disulfide, followed by treatment with methyl iodide to form the dithiocarbamate (B8719985) intermediate, which is then reacted with hydrazine. tandfonline.com
It is important to clarify that the reaction of thiosemicarbazide with aldehydes or ketones does not produce this compound. Instead, this reaction is a fundamental derivatization of the thiosemicarbazide moiety itself, leading to the formation of thiosemicarbazones. nih.govresearchgate.net This condensation reaction is a hallmark of the chemical reactivity of thiosemicarbazides and is a key step in the preparation of many biologically active compounds and ligands. researchgate.netmdpi.com The reaction involves the nucleophilic attack of the terminal primary amine group (-NH2) of the thiosemicarbazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an azomethine (C=N) bond. researchgate.net
Synthesis of N4-Substituted Thiosemicarbazide Derivatives
The synthesis of N4-substituted thiosemicarbazide derivatives, such as the title compound, is a cornerstone for creating libraries of structurally diverse molecules. The primary method involves the reaction of various substituted isothiocyanates with hydrazine, allowing for the introduction of a wide range of alkyl and aryl groups at the N4 position. researchgate.netspandidos-publications.com
The general synthetic approach is highly versatile. For example, reacting different aryl isothiocyanates with carbohydrazides can yield 1,4-disubstituted thiosemicarbazides under various conditions, using bases like pyridine (B92270) or sodium hydroxide. researchgate.nettandfonline.com Similarly, 4-aryl substituted thiosemicarbazides can be prepared from aromatic amines through a multi-step process involving carbon disulfide and hydrazine hydrate. juniv.edu These established routes provide a flexible platform for synthesizing a multitude of analogues of this compound by simply varying the starting isothiocyanate or amine.
Preparation of Thiosemicarbazone Ligands Derived from this compound
Once synthesized, this compound serves as a key intermediate for the preparation of thiosemicarbazone ligands. This is achieved through a condensation reaction with a diverse range of aldehydes and ketones. nih.govmdpi.com This transformation is typically carried out by refluxing equimolar amounts of the thiosemicarbazide and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid or hydrochloric acid. juniv.eduacs.org
The reaction's progress can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the resulting thiosemicarbazone often precipitates from the cooled reaction mixture and can be purified by recrystallization. nih.govacs.org This method allows for the synthesis of a vast library of thiosemicarbazone ligands, where the steric and electronic properties are modulated by the choice of the aldehyde or ketone. These NNS donor ligands are of significant interest for their ability to coordinate with transition metal ions. pmf.unsa.banih.gov
Table 2: General Procedure for Thiosemicarbazone Synthesis
| Thiosemicarbazide | Carbonyl Compound | Solvent | Catalyst | Conditions | Reference |
|---|---|---|---|---|---|
| Substituted thiosemicarbazide | Various aldehydes/ketones | Methanol | - | Stirred for 24h at Room Temp. | nih.gov |
| 4-phenyl-3-thiosemicarbazide | Aromatic aldehydes | - | Acetic acid | 85 °C for 1-3h | nih.gov |
| Thiosemicarbazide | Aromatic aldehydes | Ethanol | Glacial acetic acid | Reflux for 5h | chemmethod.com |
| Substituted thiosemicarbazide | Ester linkage aldehyde | 1-Butanol | Glacial acetic acid | Reflux for 2-3h | nih.gov |
Synthetic Routes to Heterocyclic Compounds Incorporating Thiosemicarbazide Moieties
Thiosemicarbazides and their thiosemicarbazone derivatives are valuable precursors for the synthesis of various five- and six-membered heterocyclic systems. researchgate.nettandfonline.comcapes.gov.br The intrinsic reactivity of the thiosemicarbazide backbone allows for intramolecular cyclization reactions to form stable aromatic rings.
Two of the most common heterocyclic systems derived from thiosemicarbazides are 1,3,4-thiadiazoles and 1,2,4-triazoles.
1,3,4-Thiadiazoles: These can be synthesized by the cyclization of thiosemicarbazide or its derivatives. One common method involves reacting a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or concentrated sulfuric acid. jocpr.comrsc.org Alternatively, thiosemicarbazone intermediates can be cyclized to form thiadiazoles. nih.govsbq.org.br For example, thiosemicarbazones can be converted into 1,3,4-thiadiazole (B1197879) derivatives through oxidative cyclization. nih.gov
1,2,4-Triazoles: Thiosemicarbazide derivatives can be cyclized to form 4-substituted-3-mercapto-1,2,4-triazoles, often under basic conditions (e.g., using NaOH). tandfonline.com The reaction of hydrazides with isothiocyanates yields thiosemicarbazide derivatives which, upon cyclization with sodium hydroxide, lead to the formation of 2,4-dihydro-3H-1,2,4-triazole-3-thiones. tandfonline.com These triazoles can also be synthesized from thiosemicarbazide intermediates, representing a convenient and widely used route. raco.catnih.gov
The use of this compound in these reactions would lead to heterocyclic products bearing the 4-ethylphenyl substituent, demonstrating its utility as a scaffold for generating more complex molecular architectures.
Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols
Optimizing synthetic protocols is crucial for improving efficiency, increasing yields, and ensuring reproducibility. In the context of synthesizing this compound and its derivatives, several parameters can be adjusted.
Studies on the synthesis of new thiosemicarbazide derivatives have employed factorial experiments to determine the most favorable reaction conditions, using the reaction yield as the primary metric for optimization. nih.gov Key variables that are often manipulated include:
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. For instance, in the synthesis of certain thiosemicarbazone derivatives from aromatic amines, changing the solvent from acetonitrile (B52724) to tetrahydrofuran (B95107) (THF) led to improved yields due to better solubility of the reactants. louisville.edu
Temperature: Reactions may be conducted at room temperature, heated to reflux, or cooled, depending on the reaction's activation energy and the stability of the products. nih.govchemicalbook.com
Catalyst: Acidic or basic catalysts are frequently used to accelerate condensation and cyclization reactions. The type and amount of catalyst can be varied to optimize the reaction rate and minimize side products. nih.govacs.org
Reactant Stoichiometry: Adjusting the ratio of reactants can be critical. For example, in some transamination reactions to form thiosemicarbazones, increasing the ratio of the amine reactant to the substrate from 1:1 to 2:1 dramatically improved the isolated yield from as low as 14% to 87%. louisville.edu
Reaction Time: The duration of the reaction is monitored, often by TLC, to ensure completion without the formation of degradation products. nih.gov
By systematically varying these conditions, synthetic chemists can develop robust and efficient protocols for the preparation of this compound and its diverse derivatives.
Coordination Chemistry and Metal Complexation Studies of 4 4 Ethylphenyl 3 Thiosemicarbazide
Ligand Properties and Coordination Modes of Thiosemicarbazide (B42300) and Thiosemicarbazone Derivatives
Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a significant class of ligands in coordination chemistry. Their versatility stems from the presence of multiple donor atoms and the ability to exist in different tautomeric forms, which dictates their coordination behavior with a wide array of transition metal ions. sncwgs.ac.in, pnrjournal.com These ligands are of considerable interest due to their structural diversity and the varied geometries of their metal complexes. pnrjournal.com
The coordination potential of thiosemicarbazide-based ligands is primarily defined by the presence of nitrogen and sulfur atoms within the N-NH-C(S)-N backbone. nih.gov These ligands can exhibit thione-thiol tautomerism (Scheme 1), allowing them to coordinate to metal centers either as neutral molecules (thione form) or as deprotonated, anionic ligands (thiolate form). sncwgs.ac.in, nih.gov This flexibility often depends on the pH of the reaction medium and the nature of the metal ion. pnrjournal.com
The most common coordination mode is bidentate chelation through the sulfur atom and the hydrazinic nitrogen atom (N1), forming a stable five-membered ring. nih.gov However, coordination through the imine nitrogen and sulfur can also occur, which results in a five-membered chelate ring as well. nih.gov, mdpi.com In some cases, particularly with ligands derived from benzaldehyde, coordination can happen via the hydrazinic nitrogen and sulfur, creating a four-membered chelate ring. nih.gov, ntu.edu.tw
When the aldehyde or ketone precursor used to form the thiosemicarbazone contains an additional donor group, such as a hydroxyl (-OH) group in a position suitable for chelation (e.g., in salicylaldehyde (B1680747) or hydroxyacetophenone derivatives), the ligand can act as a tridentate O, N, S donor. mdpi.com, researchgate.net In this mode, the ligand typically coordinates through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur, forming stable five- and six-membered fused chelate rings. researchgate.net Thiosemicarbazides themselves, having three nitrogen centers and one sulfur donor, are also versatile and can bind to a wide range of metal ions. sncwgs.ac.in

The electronic and steric properties of thiosemicarbazone ligands can be systematically modified by introducing different substituent groups, which in turn influences the stability, structure, and reactivity of their metal complexes. researchgate.net, nih.gov Substituents can be placed on the aldehyde or ketone moiety (R¹ and R²) or on the terminal N(4) atom of the thiosemicarbazide backbone (R³ and R⁴). nih.gov
The nature of the group attached to the N(4) atom significantly impacts the ligand's properties. researchgate.net For instance, electron-donating groups can increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can enhance the acidity of the N-H proton, facilitating deprotonation and coordination in the anionic thiolate form. researchgate.net The steric bulk of the N(4)-substituent can also influence the geometry of the resulting complex.
Similarly, substituents on the aromatic ring of the aldehyde or ketone precursor can alter the electronic charge density along the ligand's backbone through resonance and inductive effects. nih.gov The steric nature of the substituent on the imine carbon can also dictate the coordination mode of the ligand. researchgate.net For example, a bulky aryl group can favor one coordination mode over another due to steric hindrance. nih.gov, ntu.edu.tw This modularity allows for the fine-tuning of ligand properties for specific applications. nih.gov
Synthesis and Characterization of Transition Metal Complexes with 4-(4-Ethylphenyl)-3-thiosemicarbazide and Its Derivatives
The synthesis of transition metal complexes with thiosemicarbazide-based ligands is generally straightforward. A common method involves the reaction of the ligand with a corresponding metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jocpr.com, academicjournals.org The mixture is often heated under reflux for several hours to ensure the completion of the reaction. mdpi.com, academicjournals.org The resulting metal complex, which often precipitates from the solution upon cooling, can then be isolated by filtration, washed, and dried. psu.edu In some syntheses, a base may be added to facilitate the deprotonation of the ligand for coordination in its anionic form. jocpr.com
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand. Key spectral changes upon complexation include a shift in the ν(C=S) band, indicating the involvement of the sulfur atom in coordination, and a shift in the ν(C=N) (azomethine) band, confirming the coordination of the imine nitrogen. The disappearance of the ν(N-H) band can suggest deprotonation of the ligand. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides information about the ligand's structure in the complex. The downfield shift of the azomethine proton signal in ¹H NMR spectra upon complexation is indicative of its coordination to the metal center. researchgate.net
Electronic (UV-Vis) Spectroscopy reveals details about the geometry of the complex and the nature of the metal-ligand bonding through the analysis of d-d transitions and charge-transfer bands. mdpi.com
X-ray Crystallography provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net, researchgate.net
Other techniques such as elemental analysis, mass spectrometry, and magnetic susceptibility measurements are also routinely employed to confirm the stoichiometry and electronic structure of the complexes. jocpr.com, researchgate.net
Cobalt(II) forms a variety of complexes with thiosemicarbazone ligands, often exhibiting different geometries such as octahedral and tetrahedral. sncwgs.ac.in, researchgate.net The synthesis typically involves reacting a cobalt(II) salt, like CoCl₂·6H₂O, with the thiosemicarbazone ligand in an alcoholic solution. jocpr.com, academicjournals.org Depending on the ligand and reaction conditions, the thiosemicarbazone can coordinate as a neutral bidentate ligand or as an anionic bidentate or tridentate ligand. researchgate.net
In many cases, the ligand coordinates through the azomethine nitrogen and the thione/thiolate sulfur atom. researchgate.net Spectroscopic and magnetic data are crucial for determining the structure. For instance, octahedral Co(II) complexes are often high-spin and exhibit characteristic d-d transitions in their electronic spectra. Thermal analysis (TG/DTG) can reveal the presence of coordinated or lattice water molecules. researchgate.net
Table 1: Selected Cobalt(II) Thiosemicarbazone Complexes and Their Properties
| Ligand | Complex Formula | Proposed Geometry | Coordination Mode | Reference |
|---|---|---|---|---|
| 1-Acetophenonethiosemicarbazone | [Co₂(AT)₃(OH)(H₂O)]·2.5H₂O | Octahedral/Tetrahedral | Bidentate (N,S) | researchgate.net |
| 1-Salicylaldehydethiosemicarbazone | [Co₂(ST)₂(H₂O)₂]·0.5H₂O | Octahedral | Tridentate (O,N,S) | researchgate.net |
| 3-Thiophene aldehyde thiosemicarbazone | [Co(ligand)₂]Cl₂ | Octahedral | Bidentate (N,S) | nih.gov |
| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | [Co(L)₂] | Not Specified | Tridentate (O,N,S) | jocpr.com |
Nickel(II) complexes with thiosemicarbazone ligands have been extensively studied, often resulting in square planar or octahedral geometries. sncwgs.ac.in, mdpi.com Square planar complexes are typically observed with strong-field ligands that coordinate in a tetradentate or bis-bidentate fashion, leading to diamagnetic, four-coordinate species. researchgate.net, mdpi.com The synthesis generally follows the reaction of a Ni(II) salt with the ligand in a refluxing solvent like ethanol. mdpi.com
A specific example is the Nickel(II) complex with 2,3,4-trihydroxybenzaldehyde-4-(4-ethylphenyl)-3-thiosemicarbazone. researchgate.net This complex, with the formulation [Ni(L4)PPh₃], was synthesized and characterized using FT-IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. researchgate.net The X-ray crystal structure revealed a four-coordinated, distorted square-planar geometry. The Schiff base ligand acts as a tridentate anion, coordinating to the Nickel(II) center via the oxygen of a hydroxyl group, the azomethine nitrogen, and the thiolate sulfur atom. researchgate.net, researchgate.net The appearance of d-d transition bands in the electronic spectra confirms the coordination to nickel. mdpi.com
Table 2: Selected Nickel(II) Thiosemicarbazone Complexes and Their Properties
| Ligand | Complex Formula | Proposed Geometry | Coordination Mode | Reference |
|---|---|---|---|---|
| 2,3,4-trihydroxybenzaldehyde-4-(4-ethylphenyl)-3-thiosemicarbazone | [Ni(L)PPh₃] | Square Planar | Tridentate (O,N,S) | researchgate.net |
| Fluorene-2-carboxaldehyde thiosemicarbazides | [Ni(L)₂] | Square Planar | Bidentate (N,S) | mdpi.com |
| Unsymmetrical bis(thiosemicarbazone) | [NiL¹] | Square Planar | Tetradentate (N,N,S,S) | mdpi.com |
| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | [Ni(L)₂] | Not Specified | Tridentate (O,N,S) | jocpr.com |
Copper(II) complexes of thiosemicarbazones are of significant interest and typically adopt square planar or square pyramidal geometries. sncwgs.ac.in, ukm.my The synthesis involves the reaction of a Cu(II) salt, such as CuCl₂·2H₂O, with the thiosemicarbazone ligand in refluxing ethanol. mdpi.com, jocpr.com The ligand generally coordinates as a neutral or anionic chelate through the sulfur and nitrogen atoms. mdpi.com In many instances, the ligand acts as a tridentate NNS donor, coordinating via the pyridine (B92270) nitrogen, imine nitrogen, and sulfur atoms. nih.gov
The coordination mode is preserved upon dissolution in solvents like DMSO and water, as confirmed by Electron Paramagnetic Resonance (EPR) studies, which show hyperfine coupling of the Cu(II) center to one nitrogen nucleus. nih.gov Thermal analysis of copper(II) thiosemicarbazone complexes often indicates the presence of lattice or coordinated water molecules, with decomposition typically leading to the formation of a metal oxide residue. mdpi.com
Table 3: Selected Copper(II) Thiosemicarbazone Complexes and Their Properties
| Ligand | Complex Formula | Proposed Geometry | Coordination Mode | Reference |
|---|---|---|---|---|
| 2-acetylpyridine-N(4)-methyl-thiosemicarbazone | [CuCl(atc-Me)] | Square Planar | Tridentate (N,N,S) | nih.gov |
| 6-(3-thienyl)pyridine-2-carboxaldehyde-4N-ethylthiosemicarbazone | [Cu(L1)Cl]₂·2H₂O | Square Pyramidal | Tridentate (N,N,S) | ukm.my |
| Nitroisatinthiosemicarbazone | [Cu(L)] | Not Specified | Bidentate (N,S) | mdpi.com |
| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | [Cu(L)₂] | Not Specified | Tridentate (O,N,S) | jocpr.com |
Zinc(II) Complexes
Zinc(II) complexes with thiosemicarbazide-based ligands have been synthesized and characterized to explore their structural diversity and biological applications. nih.gov Thiosemicarbazides typically act as N,S chelating ligands. nih.gov Depending on the reaction conditions and the presence of co-ligands, this compound can form various structures with Zinc(II). Research on similar thiosemicarbazide ligands shows the formation of both mononuclear and dinuclear zinc complexes. nih.gov In these complexes, the ligand can coordinate to the zinc ion through the thione sulfur atom and a nitrogen atom from the hydrazine (B178648) group, forming a stable five-membered chelate ring. daneshyari.com Studies on related zinc(II) thiosemicarbazide complexes have revealed significant antibacterial and anti-biofilm activities, suggesting that complexation with zinc is a viable strategy for developing new antimicrobial agents. nih.gov The resulting zinc complexes are often investigated for their ability to interact with and inhibit bacterial extracellular proteins. nih.gov
Ruthenium(II) Complexes
Ruthenium(II) complexes, particularly those containing an arene ligand (like p-cymene (B1678584) or benzene), have become a major focus in the development of metal-based therapeutics. nih.govrsc.org When this compound or its derivatives (thiosemicarbazones) react with ruthenium(II) precursors, they typically form cationic mononuclear complexes. researchgate.netrsc.org In these structures, the thiosemicarbazide ligand acts as a bidentate chelating agent, coordinating to the ruthenium center via the thione sulfur and one of the hydrazinic nitrogen atoms. rsc.orgnih.gov This coordination results in the formation of a stable five-membered chelate ring. researchgate.netnih.gov The presence of a bulky arene group helps to stabilize the complex and can modulate its lipophilicity, which is crucial for cellular uptake. nih.gov The resulting half-sandwich or "piano-stool" geometry is a hallmark of these compounds, which are extensively evaluated for their anticancer and antiparasitic properties. nih.govrsc.org
Palladium(II) Complexes
Palladium(II) ions readily form stable complexes with sulfur-containing ligands like thiosemicarbazides and their corresponding thiosemicarbazones. These complexes are typically investigated for their potent cytotoxic activities against various cancer cell lines. nih.govdocumentsdelivered.com When reacting with a palladium(II) source, the this compound ligand is expected to deprotonate and coordinate as a monoanionic bidentate ligand through the sulfur and a nitrogen atom. documentsdelivered.comresearchgate.net X-ray crystallography studies of related palladium(II) thiosemicarbazone complexes reveal a preference for a square-planar geometry around the central palladium ion. nih.govdocumentsdelivered.com Often, two ligand molecules coordinate to the metal center to form bis-chelate complexes, which can exist as either cis or trans isomers, with the cis configuration being frequently observed. documentsdelivered.comresearchgate.net
Stereochemistry and Geometry of Metal Complexes
The geometry of the metal complexes formed with this compound is dictated by the coordination number and electronic preferences of the central metal ion.
Zinc(II) Complexes : As a d¹⁰ metal ion, Zn(II) is flexible in its coordination geometry. With thiosemicarbazone ligands, it can form complexes that are four-coordinate (tetrahedral) or five-coordinate, for instance, by incorporating a water molecule into the coordination sphere. daneshyari.com
Ruthenium(II) Complexes : Arene ruthenium(II) complexes with bidentate thiosemicarbazone ligands adopt a characteristic pseudo-octahedral, or "piano-stool," geometry. rsc.org The arene ligand occupies three coordination sites, with the remaining sites filled by the bidentate thiosemicarbazone and a halide.
Palladium(II) Complexes : Palladium(II), a d⁸ metal ion, almost exclusively forms four-coordinate complexes with a square-planar geometry. nih.govdocumentsdelivered.com Studies on analogous complexes show that the two deprotonated ligands coordinate to the Pd(II) center through their sulfur and azomethine nitrogen atoms, often in a cis arrangement. documentsdelivered.com
Table 1: Expected Geometries of Metal Complexes
| Metal Ion | Typical Coordination Number | Common Geometry |
|---|---|---|
| Zinc(II) | 4 or 5 | Tetrahedral, Penta-coordinated daneshyari.com |
| Ruthenium(II) | 6 | Pseudo-octahedral ("Piano-stool") rsc.org |
Impact of Metal Complexation on Chemical Reactivity and Biological Activity
The coordination of this compound to a metal center generally leads to a significant enhancement of its biological activity, a principle well-documented for thiosemicarbazones and related compounds. documentsdelivered.combenthamopenarchives.com This enhancement is often attributed to the chelation theory, which suggests that complexation increases the lipophilicity of the ligand, facilitating its transport across cell membranes. researchgate.net
Zinc(II) Complexes : The complexation with Zn(II) has been shown to produce potent antibacterial agents. nih.gov Studies indicate that while the free thiosemicarbazide ligand may have modest activity, the corresponding zinc complex can exhibit significantly stronger inhibition of bacterial growth and biofilm formation. nih.gov
Ruthenium(II) and Palladium(II) Complexes : The primary biological application explored for Ru(II) and Pd(II) thiosemicarbazone complexes is cancer therapy. nih.govdocumentsdelivered.com Numerous studies report that these metal complexes exhibit substantially higher cytotoxic activity against human tumor cell lines than the free ligands. documentsdelivered.comresearchgate.net The mechanism of action is often linked to the inhibition of DNA biosynthesis or interaction with DNA, leading to apoptosis and other forms of cell death. nih.govbenthamopenarchives.comresearchgate.net The stability and structure of the complex play a crucial role, with the metal center acting as a scaffold that presents the bioactive ligand in a conformation favorable for interaction with biological targets. researchgate.net
Table 2: Biological Activities of Metal Complexes
| Metal Complex | Primary Biological Activity Investigated | Reference |
|---|---|---|
| Zinc(II) | Antibacterial, Anti-biofilm | nih.gov |
| Ruthenium(II) | Anticancer, Antiparasitic | nih.govrsc.org |
Spectroscopic and Structural Elucidation Studies of 4 4 Ethylphenyl 3 Thiosemicarbazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 4-(4-ethylphenyl)-3-thiosemicarbazide and its derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
In the ¹H NMR spectrum, distinct signals corresponding to the ethyl, phenyl, and thiosemicarbazide (B42300) moieties are observed. The ethyl group typically presents as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. Protons on the aromatic ring appear as multiplets in the downfield region. The protons attached to the nitrogen atoms (NH and NH₂) of the thiosemicarbazide core produce signals that can appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. nih.gov In derivatives, signals for the NH group protons are often observed as singlets in the range of δ 8.25–10.93 ppm. nih.gov
The ¹³C NMR spectrum complements the proton data, confirming the carbon framework. Key signals include those for the ethyl group carbons, the aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, which typically appears around δ 176-178 ppm in related derivatives. nih.gov
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign these signals. nih.gov COSY identifies coupled protons, while HSQC and HMBC correlate proton signals with their directly attached carbons and more distant carbons, respectively, confirming the connectivity of the molecular structure. nih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Group | Atom Type | Typical Chemical Shift (δ, ppm) |
| Ethyl | -CH₃ | ~1.2 |
| -CH₂ | ~2.6 | |
| Phenyl | Aromatic C-H | 7.0 - 7.8 |
| Aromatic C-C/C-N | 110 - 150 | |
| Thiosemicarbazide | N¹H₂ | Variable (e.g., ~4.8) |
| N²H | Variable (e.g., ~9.1) | |
| N⁴H | Variable (e.g., ~9.6) | |
| C=S | ~178 | |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific derivative structure. Data is inferred from related thiosemicarbazide structures. nih.govchemicalbook.com |
Infrared (IR) Spectroscopy Analysis of Functional Groups and Hydrogen Bonding
Infrared (IR) spectroscopy is utilized to identify the primary functional groups within this compound and to analyze the hydrogen bonding interactions. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key vibrational bands include the N-H stretching frequencies of the primary amine (NH₂) and secondary amine (NH) groups, which typically appear in the 3100-3400 cm⁻¹ region. researchgate.netresearchgate.net The presence of hydrogen bonding can cause these bands to broaden or shift to lower wavenumbers. researchgate.net The C=S (thione) stretching vibration is also a key marker, though it can be coupled with other vibrations, appearing in the 1200-1300 cm⁻¹ range. acs.org Aromatic C-H and C=C stretching vibrations are observed in their expected regions, confirming the presence of the ethylphenyl group. In thiosemicarbazone derivatives, the C=N stretching of the imine group is a prominent feature, often seen around 1540-1615 cm⁻¹. researchgate.netacs.org
The analysis of shifts in the N-H stretching bands provides quantitative insight into the strength and nature of intermolecular hydrogen bonding within the crystal lattice. rsc.org
Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amine/Amide) | Stretching | 3100 - 3400 | researchgate.netresearchgate.net |
| C-H (Aromatic) | Stretching | ~3000 - 3100 | nih.gov |
| C-H (Aliphatic) | Stretching | ~2970 | nih.gov |
| C=N (Imine) | Stretching | 1539 - 1615 | acs.org |
| C=C (Aromatic) | Stretching | 1400 - 1600 | acs.org |
| C=S (Thione) | Stretching | 1212 - 1256 | acs.org |
| Note: Ranges are based on data from various thiosemicarbazide and thiosemicarbazone derivatives. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand-Metal Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of thiosemicarbazide derivatives typically exhibits strong absorption bands corresponding to π → π* and n → π* electronic transitions. japsonline.comresearchgate.net
The π → π* transitions are generally high-energy absorptions attributed to the aromatic phenyl ring and any C=N imine bonds present in derivatives. japsonline.com A lower-energy absorption band, corresponding to the n → π* transition, is associated with the non-bonding electrons of the sulfur atom in the thiocarbonyl (C=S) group. researchgate.net For example, in related derivatives, a strong band around 313-335 nm is often assigned to the π → π* transitions. japsonline.comnih.gov
When this compound or its derivatives act as ligands to form metal complexes, changes in the electronic spectra are observed. researchgate.net The coordination of the ligand to a metal ion can lead to the appearance of new, often lower-energy, absorption bands. These are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing direct evidence of the ligand-metal interaction. analis.com.my
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's elemental composition and molecular weight. japsonline.com For this compound (C₉H₁₃N₃S), the predicted monoisotopic mass is 195.08302 Da. uni.lu
High-resolution mass spectrometry (HR-MS) can confirm the molecular formula with high accuracy. japsonline.com The molecule can be observed as various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) ions, each providing a characteristic m/z value that corroborates the molecular mass. uni.lu Analysis of the fragmentation pattern, where the molecule breaks into smaller, stable ions, helps in confirming the structural arrangement of the ethylphenyl and thiosemicarbazide moieties.
Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₁₃N₃S)
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 196.09030 |
| [M+Na]⁺ | 218.07224 |
| [M+K]⁺ | 234.04618 |
| [M-H]⁻ | 194.07574 |
| Data sourced from predicted values on PubChemLite. uni.lu |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Hydrogen bonds are the dominant forces directing the supramolecular assembly in the crystal structures of thiosemicarbazides and their derivatives. tandfonline.com Intramolecular hydrogen bonds are often observed, such as an N-H···N interaction between the hydrazinic nitrogen and the imine nitrogen in thiosemicarbazone derivatives, which helps to enforce a planar conformation of the core structure. nih.gov
The crystal packing is primarily stabilized by extensive intermolecular hydrogen bonding networks. A common and significant interaction is the N-H···S hydrogen bond, where the amine protons act as donors to the sulfur atom of a neighboring molecule. tandfonline.com These interactions frequently link molecules into dimers or polymeric chains, often forming characteristic ring motifs, such as the R²₂(8) ring. tandfonline.comnih.gov These robust networks are fundamental to the stability of the crystal lattice.
In a closely related derivative, (E)-N-(4-ethylphenyl)-2-(4-hydroxybenzylidene)thiosemicarbazone, the molecule is reported to be approximately planar. tandfonline.com The dihedral angle between the plane of the phenyl ring and the plane of the thiosemicarbazone moiety is a key parameter describing the molecular conformation. For instance, in related structures, this angle can be relatively small, indicating a high degree of conjugation and planarity across the molecule. nih.gov Such conformational details are crucial for understanding the molecule's electronic properties and its potential interactions with biological targets.
Non-Covalent Interactions (e.g., π-π Stacking, van der Waals)
The stability and molecular packing of this compound derivatives in the solid state are significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, play a crucial role in defining the supramolecular architecture.
In the crystal structure of derivatives such as (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone, a variety of intermolecular interactions are observed. researchgate.net Hydrogen bonds are prominent, with N—H⋯S interactions playing a major role in the crystal packing. researchgate.net These interactions can form specific ring motifs, such as R²₂(8) and R²₂(12), which contribute to the formation of self-assembled supramolecular structures. researchgate.net
Furthermore, weak π-π stacking interactions can occur between the aromatic rings of adjacent molecules. researchgate.net The presence of the ethylphenyl group provides an aromatic system capable of such interactions. These are typically of the parallel-displaced type, where the aromatic rings are not perfectly face-to-face but are offset. sciforum.net The study of these non-covalent forces is critical for understanding molecular recognition processes. sciforum.net Techniques like the reduced density gradient (RDG) function can be used to analyze these weak interactions in real space, identifying regions of hydrogen bonding, van der Waals forces, and repulsive or attractive effects within the molecule. researchgate.net The stability provided by these collective non-covalent bonds is vital for maintaining the molecular conformation. researchgate.net
| Interaction Type | Description | Compound Example |
| N—H⋯S Hydrogen Bond | A strong intermolecular hydrogen bond that plays a primary role in crystal packing, often forming ring motifs. researchgate.net | (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone researchgate.net |
| C—H⋯S Hydrogen Bond | A weaker intermolecular hydrogen bond contributing to the supramolecular assembly. researchgate.net | (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone researchgate.net |
| π-π Stacking | Weak interactions between aromatic rings of adjacent molecules, contributing to crystal stability. researchgate.net | (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone researchgate.net |
| van der Waals Forces | General intermolecular forces that contribute to the overall molecular packing and stability. researchgate.netnih.gov | Thiosemicarbazone derivatives researchgate.netnih.gov |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying metal complexes containing paramagnetic ions, such as copper(II). When this compound or its thiosemicarbazone derivatives act as ligands, they form complexes whose electronic structure and geometry can be probed by ESR.
For copper(II) thiosemicarbazone complexes, ESR spectra provide detailed information about the coordination environment of the Cu(II) ion. niscpr.res.innih.gov The spectra, whether recorded on polycrystalline powders or frozen solutions, often exhibit axial or rhombic symmetry. nih.govtandfonline.com The calculated g-tensor parameters (g|| and g⊥ for axial symmetry; gₓ, gᵧ, and g₂ for rhombic symmetry) are indicative of the geometry of the complex. nih.govtandfonline.com For many copper(II) thiosemicarbazone complexes, the observed trend is g|| > g⊥ > 2.0023, which suggests a dₓ²₋ᵧ² ground state for the copper ion, typically found in distorted octahedral or square pyramidal geometries. tandfonline.commdpi.com
Hyperfine coupling between the unpaired electron and the copper nucleus (I = 3/2) provides further structural insight. nih.gov In some cases, superhyperfine coupling to coordinated nitrogen atoms (I = 1) can also be resolved, confirming the involvement of the ligand's nitrogen atom in the coordination sphere. nih.gov The geometrical parameter G, calculated from the g-values, can be used to measure the exchange interaction between copper centers in polycrystalline samples. A value of G greater than 4 suggests that local tetragonal axes are aligned parallel or only slightly misaligned, indicating negligible exchange interaction. mdpi.com
The following table summarizes typical ESR spectral parameters for copper(II) complexes with thiosemicarbazone ligands, which are analogous to derivatives of this compound.
| Complex Type | g-Values | A-Values (mT) | Geometry Indication |
| Cu(II) Thiosemicarbazone (Polycrystalline) | g | > g⊥ > 2.0023 tandfonline.com | |
| Cu(II) Thiosemicarbazone (Frozen DMSO Solution) | g₂ > gₓ ≈ gᵧ nih.gov | A₂ > Aₓ ≈ Aᵧ nih.gov | Rhombic or Axial Symmetry nih.gov |
| Cu(II) Thiosemicarbazone (Isotropic) | gᵢₛₒ ≈ 2.08-2.11 mdpi.com | - | Indicates a single broad signal in some polycrystalline states at room temperature. mdpi.com |
Data is representative of thiosemicarbazone complexes and not specific to this compound derivatives unless cited.
Thermal Analysis (TG-DTA) of Degradation Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for investigating the thermal stability and decomposition pathways of this compound and its metal complexes. These analyses provide information on decomposition temperatures, the nature of volatile products, and the composition of the final residue. mdpi.com
Studies on various thiosemicarbazide derivatives and their coordination compounds show that they undergo multi-stage decomposition when heated. mdpi.comresearchgate.net The free ligand, upon heating, typically shows a gradual or multi-step decomposition process that concludes with its complete pyrolysis at high temperatures (around 700 °C). mdpi.com
The thermal degradation of the corresponding metal complexes follows a more defined pattern. For hydrated complexes, the initial stage of decomposition, usually occurring below 200 °C, corresponds to the loss of water molecules of crystallization or coordination. mdpi.comresearchgate.net Following dehydration, the subsequent steps involve the decomposition of the anhydrous complex. This phase often includes the cleavage of the organic ligand and the loss of anionic components (e.g., chloride). mdpi.comresearchgate.net The decomposition of the organic moiety occurs over a broad temperature range. researchgate.net The final stage of pyrolysis for metal complexes typically results in the formation of stable metal oxides as the end product. mdpi.com
The thermal stability can vary significantly between different thiosemicarbazone derivatives and their metal complexes. researchgate.net For instance, a study of nineteen different thiosemicarbazone derivatives revealed that most underwent a two-stage thermal decomposition. researchgate.net The thermal behavior is a key characteristic that reflects the strength of the bonds within the molecule and the intermolecular forces in the crystal lattice.
| Compound Type | Decomposition Stage 1 | Decomposition Stage 2 | Final Residue |
| Free Thiosemicarbazide Ligand | Onset of decomposition of organic structure. mdpi.com | Continued pyrolysis of the organic ligand. mdpi.com | Total decomposition. mdpi.com |
| Hydrated Metal(II) Complex | Loss of water molecules (below 200 °C). mdpi.comresearchgate.net | Decomposition of the organic ligand and loss of anions. mdpi.comresearchgate.net | Metal Oxide. mdpi.com |
| Anhydrous Metal(II) Complex | Gradual decomposition of the organic ligand. mdpi.com | Pyrolysis of residual organic parts and anions. mdpi.com | Metal Oxide. mdpi.com |
This table presents a generalized degradation pathway based on studies of various thiosemicarbazide/thiosemicarbazone compounds.
Computational and Theoretical Investigations of 4 4 Ethylphenyl 3 Thiosemicarbazide Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiosemicarbazide (B42300) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. researchgate.netnih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. materialsciencejournal.org
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.netmaterialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key parameters derived from DFT calculations.
The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a smaller energy gap suggests the molecule is more reactive and has higher polarizability. researchgate.net For thiosemicarbazone derivatives, which are structurally related to thiosemicarbazides, calculated HOMO-LUMO gaps are typically in the range of 3.0 to 4.5 eV. acs.orgnih.govacs.org For example, a study on a related benzodiazepine (B76468) derivative calculated a HOMO-LUMO energy gap of 4.25 eV, indicating significant charge transfer phenomena within the molecule. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively, which is critical for understanding reaction mechanisms.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiosemicarbazide Derivatives (Illustrative Data)
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A | -5.89 | -1.51 | 4.38 |
| Derivative B | -6.02 | -1.77 | 4.25 |
| Derivative C | -6.15 | -2.04 | 4.11 |
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. mdpi.com
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index suggests a molecule is a strong electrophile.
These quantum chemical parameters are essential for analyzing the chemical behavior of 4-(4-ethylphenyl)-3-thiosemicarbazide derivatives in various chemical reactions. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors (in eV)
| Derivative | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|
| Derivative A | -3.70 | 2.19 | 3.12 |
| Derivative B | -3.89 | 2.13 | 3.56 |
| Derivative C | -4.10 | 2.06 | 4.08 |
The theoretical optical gap energy, which corresponds to the HOMO-LUMO energy gap, can be correlated with the electronic absorption spectra (UV-Vis) of the compound. materialsciencejournal.org The energy difference (ΔE) between the HOMO and LUMO relates to the lowest energy electronic transition, often corresponding to the absorption band at the longest wavelength (λmax) in the UV-Vis spectrum. acs.org DFT calculations can simulate the UV-Visible spectra, predicting the λmax values for electronic transitions (e.g., n → π* or π → π*). materialsciencejournal.org This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, validating the accuracy of the computational model. For related thiosemicarbazone derivatives, these transitions are often observed in the range of 340 nm. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives of this compound, QSAR models can predict their potential efficacy in various therapeutic areas, thereby guiding the design of new, more potent analogues. researchgate.net
The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the activity to one or more molecular descriptors. researchgate.net
A typical QSAR model takes the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors, and c₀, c₁, etc., are the regression coefficients.
The predictive power and robustness of the developed model are assessed through rigorous validation procedures. nih.gov Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, while external validation involves using the model to predict the activity of a "test set" of compounds that were not used in the model's creation. researchgate.net Statistical parameters such as the correlation coefficient (R²), F-statistic, and standard deviation (s) are used to evaluate the model's quality. nih.govnih.gov Successful QSAR models for thiosemicarbazone derivatives have been reported with high R² values (e.g., 0.83), indicating a strong correlation between the descriptors and the biological activity. nih.govnih.gov
The core of a QSAR study is the identification of molecular descriptors that are critical for the biological activity of the compounds. researchgate.net These descriptors are numerical values that represent specific physicochemical or structural properties of a molecule. For thiosemicarbazide and thiosemicarbazone derivatives, studies have identified several key descriptors that influence their activity. nih.govnih.gov
These descriptors can be categorized as:
Physicochemical Properties: These include LogP (octanol-water partition coefficient), which relates to hydrophobicity, and Molar Refractivity (MR), which is related to the volume of the molecule and its polarizability. nih.gov
Topological Descriptors: These describe the size, shape, and branching of the molecular structure.
Electronic Descriptors: These are derived from quantum chemical calculations and include properties like Electron Density, Electronegativity, and Van der Waals Volume. nih.govnih.gov
Studies on quinolinone-based thiosemicarbazones have suggested that Van der Waals volume, electron density, and electronegativity play a pivotal role in their antitubercular activity. nih.govnih.gov The identification of these key features provides crucial insights into the mechanism of action and helps medicinal chemists to rationally design new derivatives with improved potency.
Table 3: Key Molecular Descriptors Frequently Implicated in QSAR Models of Thiosemicarbazide Derivatives
| Descriptor Category | Descriptor Name | Significance in Molecular Design |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting membrane permeability and transport. nih.gov |
| Molar Refractivity (MR) | Describes molecular volume and polarizability, influencing binding interactions with a target. nih.gov | |
| Electronic/Quantum Chemical | Van der Waals Volume | Represents the steric bulk of the molecule, crucial for fitting into a receptor's binding site. nih.govnih.gov |
| Electron Density | Indicates regions of high or low electron concentration, important for electrostatic interactions. nih.govnih.gov | |
| Electronegativity | Measures the atom's ability to attract electrons, influencing bond polarity and reactivity. nih.govnih.gov |
Interpretation of Structural Insights for Biological Activity
The biological activity of thiosemicarbazide derivatives is intricately linked to their three-dimensional structure. Computational studies, particularly Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic features that govern their therapeutic potential. nih.gov For thiosemicarbazide derivatives, key structural parameters such as bond lengths, bond angles, and dihedral angles, along with electronic properties like the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are correlated with their biological efficacy.
The presence of the thiosemicarbazide moiety (-NH-CS-NH-NH2) is crucial for the biological activities of these compounds. mdpi.com The sulfur and nitrogen atoms within this group act as key coordination sites for metal ions and form hydrogen bonds with biological macromolecules. researchgate.netmdpi.com The N-4 substituent on the thiosemicarbazide core, in this case, the 4-ethylphenyl group, significantly influences the molecule's lipophilicity and steric properties, which in turn affects its ability to cross cell membranes and interact with target proteins. mdpi.com
Studies on related 4-aryl-thiosemicarbazide derivatives have shown that the nature and position of substituents on the phenyl ring can dramatically alter biological activity. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic environment of the entire molecule, affecting its reactivity and binding affinity. In the case of this compound, the ethyl group at the para position is an electron-donating group, which can influence the electron density of the phenyl ring and, consequently, the interaction with biological targets.
DFT calculations on similar thiosemicarbazone derivatives have revealed that the HOMO is often localized on the thiosemicarbazide moiety, indicating its role as an electron donor in charge transfer interactions, which are fundamental to many biological processes. nih.gov The LUMO, on the other hand, is often distributed over the aromatic ring system. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity and potentially greater biological activity.
The planarity of the thiosemicarbazide backbone and the attached aryl ring is another crucial factor. Intramolecular hydrogen bonding, often observed between the thioamide hydrogen and the imine nitrogen in related thiosemicarbazones, contributes to a more planar conformation, which can enhance stacking interactions with aromatic residues in the binding pocket of a protein. mdpi.com
In essence, the interpretation of structural insights derived from computational studies provides a roadmap for understanding how modifications to the this compound scaffold can enhance its biological activity, guiding the synthesis of more potent and selective derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. mdpi.com This method is instrumental in virtual screening and for elucidating the mechanism of action of potential drug candidates.
For this compound and its derivatives, molecular docking studies have been employed to predict their binding modes and affinities with various biological targets implicated in diseases like cancer, bacterial infections, and tuberculosis. mdpi.commdpi.comnih.gov These studies have highlighted the importance of the thiosemicarbazide core in forming key interactions with the active sites of these targets.
Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a quantitative measure of the strength of the interaction between a ligand and its target. A more negative binding energy generally indicates a more stable and favorable interaction. uoa.gr
While specific docking studies on this compound are not extensively reported, research on analogous thiosemicarbazide derivatives provides valuable insights. For instance, docking studies of various thiosemicarbazone derivatives against targets like topoisomerase IIβ and transcriptional regulator PrfA have demonstrated their potential as anticancer and antibacterial agents, respectively. mdpi.comresearchgate.net
The predicted binding affinities for a series of thiosemicarbazide derivatives against different protein targets are often compiled in tables to compare their potential efficacy. The table below presents hypothetical binding affinities for this compound and its derivatives against selected protein targets, based on trends observed for similar compounds.
| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| This compound | Topoisomerase IIβ | 3QX3 | -7.8 |
| Derivative A (with additional hydroxyl group) | Topoisomerase IIβ | 3QX3 | -8.5 |
| Derivative B (with fluoro substitution) | Mycobacterium tuberculosis Glutamine Synthetase | Not Specified | -6.9 |
| This compound | Janus Kinase | Not Specified | -7.2 |
| Derivative C (cyclized to a triazole) | Janus Kinase | Not Specified | -7.5 |
This table is for illustrative purposes and based on data for related compounds.
These predicted binding affinities help in prioritizing compounds for further experimental testing. It has been observed that modifications to the thiosemicarbazide scaffold, such as the introduction of specific functional groups or cyclization, can significantly enhance the binding affinity. researchgate.net Furthermore, thiosemicarbazones have been shown to interact with DNA, with some derivatives exhibiting selectivity for G-quadruplex DNA structures found in telomeres, suggesting a potential mechanism for their anticancer activity. researchgate.net
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the binding pocket of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For thiosemicarbazide derivatives, the sulfur atom of the C=S group and the nitrogen atoms of the hydrazine (B178648) and amine groups are common hydrogen bond acceptors and donors. uoa.gr The phenyl ring, in this case, the 4-ethylphenyl group, often engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.
A study on novel quinoline-based thiosemicarbazide derivatives targeting the InhA enzyme of Mycobacterium tuberculosis revealed that the thiosemicarbazide moiety forms crucial hydrogen bonds with residues like Met199. nih.gov The terminal lipophilic rings participate in hydrophobic contacts, which are essential for stabilizing the ligand-protein complex. nih.gov
The table below summarizes the key interacting residues and the types of interactions observed in docking studies of thiosemicarbazide derivatives with various protein targets.
| Compound Derivative | Target Protein | Key Interacting Residues | Type of Interaction |
| Thiosemicarbazone derivative | ADAMTS5 | GLU411, THR378 | Hydrogen Bond |
| Thiosemicarbazone derivative | Monoamine oxidase B | TYR60, GLY68, ARG42 | Hydrogen Bond |
| Quinoxaline thiosemicarbazide derivative | FKBP12 | PHE128, TRP190, TYR26 | Hydrophobic, Hydrogen Bond |
| Quinoline-based thiosemicarbazide | InhA (M. tuberculosis) | Met199 | Hydrogen Bond |
This table is based on data for related thiosemicarbazide and thiosemicarbazone derivatives.
Understanding these specific interactions is crucial for structure-activity relationship (SAR) studies. By identifying the key residues, medicinal chemists can design new derivatives with modifications that enhance these interactions, leading to improved potency and selectivity.
Molecular Dynamics (MD) Simulations to Elucidate Dynamic Binding Mechanisms
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules. researchgate.net
MD simulations of thiosemicarbazone derivatives complexed with their target proteins have been used to validate the stability of the docked poses and to analyze the dynamic behavior of the complex. nih.gov For example, a stable root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time indicates a stable binding mode.
These simulations can reveal subtle but important dynamic events, such as the formation and breaking of hydrogen bonds, the flexibility of certain parts of the protein, and the displacement of water molecules from the binding site. This information is invaluable for understanding the complete binding mechanism and for designing ligands with improved pharmacokinetic and pharmacodynamic properties.
In a study of quinazoline (B50416) derivatives containing a thiosemicarbazone moiety, MD simulations were performed on the most promising compound complexed with its target to verify the stability of the docked complex and to analyze the molecular interactions over time. researchgate.net Such studies provide a more realistic representation of the biological environment and can help explain the observed biological activity with greater accuracy.
Biological and Pharmacological Activities of 4 4 Ethylphenyl 3 Thiosemicarbazide and Its Derivatives/metal Complexes
Antimicrobial Activity
Thiosemicarbazide (B42300) derivatives are recognized for their broad antimicrobial properties, which can be significantly influenced by the nature and position of substituents on the aryl ring. nih.gov The formation of metal complexes with these ligands can further enhance their biological efficacy. nih.gov
Antibacterial Activity
The antibacterial potential of thiosemicarbazides has been a subject of extensive investigation. nih.gov The activity is often structurally dependent, with a notable difference in efficacy against Gram-positive and Gram-negative bacteria. nih.gov
Numerous studies have demonstrated that thiosemicarbazide derivatives are particularly effective against Gram-positive bacteria. nih.govresearchgate.netresearchgate.net The activity is highly dependent on the substituents attached to the thiosemicarbazide core.
For instance, a series of 4-aryl/alkyl-1-(diphenylacetyl)thiosemicarbazides was evaluated, where the 4-(4-chlorophenyl) derivative exhibited significant activity against Gram-positive species, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 15.63 μg/mL. researchgate.net Another study highlighted that thiosemicarbazides featuring a 3-trifluoromethylphenyl substituent showed the highest activity against all tested Gram-positive strains, with MIC values between 3.9 and 250 µg/mL. nih.gov
Specifically, 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide was found to be highly active, showing an MIC of 1.95 µg/mL against various Staphylococcus species and demonstrating efficacy against Bacillus cereus. nih.gov The strain Micrococcus luteus has also been identified as being particularly susceptible to certain thiosemicarbazide derivatives. nih.gov
Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-(4-Chlorophenyl)-1-diphenylacetylthiosemicarbazide | Gram-positive species | 3.91 - 15.63 | researchgate.net |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus spp. | 1.95 | nih.gov |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | B. cereus ATCC 10876 | 7.81 | nih.gov |
| Thiosemicarbazide with 3-trifluoromethylphenyl group | M. luteus ATCC 10240 | 3.9 | nih.gov |
In contrast to their effectiveness against Gram-positive organisms, many thiosemicarbazide derivatives exhibit limited to no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govdergipark.org.tr Studies have frequently reported a lack of antibacterial effect against these strains, with MIC values often exceeding the test concentrations. nih.govmdpi.com This resistance is likely due to the complex outer membrane of Gram-negative bacteria, which acts as a barrier to many antimicrobial agents.
A critical area of research is the efficacy of new compounds against multi-drug resistant (MDR) bacteria. Several thiosemicarbazide derivatives have shown promising results in this regard. A derivative incorporating a 4-sulfapyrimidine phenyl substituent was found to be active against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values between 2 and 7 μg/mL. researchgate.net
Similarly, thiosemicarbazides with trifluoromethylphenyl groups and, more specifically, 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide, have demonstrated notable activity against MRSA strains, with the latter showing an MIC of 3.9 µg/mL against the MRSA ATCC 43300 strain. nih.govnih.gov Furthermore, a related thiourea (B124793) derivative, TD4, proved effective against both MRSA and vancomycin-intermediate-resistant S. aureus (VISA), with MICs of 8 µg/mL and 4 µg/mL, respectively. mdpi.com
Table 2: Activity of Thiosemicarbazide Derivatives against Multi-Drug Resistant Bacteria
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-Sulfapyrimidine phenyl derivative | MRSA | 2 - 7 | researchgate.net |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | nih.gov |
| Thiourea derivative TD4 | MRSA (ATCC 43300) | 8 | mdpi.com |
| Thiourea derivative TD4 | Vancomycin-intermediate S. aureus (Mu50) | 4 | mdpi.com |
Antifungal Activity (e.g., Candida albicans, Rhizophus oryzae)
The antifungal potential of thiosemicarbazides is well-established. nih.gov Research indicates that derivatives with electron-withdrawing groups, particularly in the para position of the phenyl ring, tend to be more effective antifungal agents. nih.gov
Various derivatives have shown efficacy against pathogenic fungi like Candida albicans and Candida parapsilosis. nih.gov The cyclization of thiosemicarbazones into 1,3,4-thiadiazolines can, in some cases, enhance antifungal power, especially with electro-attractive substituents on the benzene (B151609) ring. ijcrcps.com For example, the presence of a nitro group was found to significantly increase inhibitory activity against C. albicans. ijcrcps.com
More recent studies have explored activity against other fungal species. A novel thiosemicarbazone, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, demonstrated noteworthy inhibitory effects against Rhizopus maize, with its performance being comparable to the standard drug pyrimethanil. nih.gov
Table 3: Antifungal Activity of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 4-Arylthiosemicarbazides with para-nitro or di-chloro substitution | C. parapsilosis | MIC of 50 µg/mL | nih.gov |
| 4-Arylthiosemicarbazides with para-nitro or di-chloro substitution | C. albicans | MIC of 100-200 µg/mL | nih.gov |
| Nitro-substituted thiosemicarbazone derivative (2C) | C. albicans | MIC of 1.25 mg/mL | ijcrcps.com |
| (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone | Rhizopus maize | Inhibition rate difference of 8.42% compared to standard | nih.gov |
Anticancer Activity
Thiosemicarbazides, thiosemicarbazones, and their metal complexes are prominent candidates in the search for new anticancer drugs. researchgate.netmdpi.com Their mode of action is often attributed to the inhibition of key enzymes involved in cell proliferation, such as ribonucleotide reductase and topoisomerase II. researchgate.net The chelation of metal ions is also considered a major factor in their antiproliferative effects. researchgate.netijcrt.org
Studies have shown that the anticancer activity can be tuned by structural modifications. Thiosemicarbazide analogs with electron-withdrawing groups, such as halogens or nitro groups, often exhibit potent anticancer activity. ijper.orgijper.org For example, 4-chlorobenzoyl and 4-bromobenzoyl thiosemicarbazide derivatives demonstrated significant cytotoxicity against the B16F10 melanoma cell line, with IC50 values of 0.7 and 0.9 µg/mL, respectively, comparable to the standard drug doxorubicin. ijper.org
Metal complexation frequently enhances the anticancer properties of these ligands. mdpi.com A thiosemicarbazide derivative and its copper(II) complex showed potent activity against the A549 human lung carcinoma cell line. mdpi.com In another study, a copper(II) complex of a thiosemicarbazone ligand was found to be highly effective against the MCF-7 breast cancer cell line, with an IC50 value of 0.029 µM. nih.gov Nitro-substituted thiosemicarbazides have also shown promising results against the U87 malignant glioma cell line. nih.gov
Table 4: Anticancer Activity of Selected Thiosemicarbazide Derivatives and Complexes
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide | A549 (Human Lung Carcinoma) | 589 ± 18 μM | mdpi.com |
| [Cu(L)Cl2] complex of above | A549 (Human Lung Carcinoma) | 599 ± 71 μM | mdpi.com |
| 4-Nitro-substituted thiosemicarbazide (5d) | U87 (Malignant Glioma) | 13.0 μg/mL | nih.gov |
| 3-Chloro-substituted thiosemicarbazide (5b) | U87 (Malignant Glioma) | 14.6 μg/mL | nih.gov |
| 4-chlorobenzoyl carbamothioylmethanehydrazonate (5a) | B16F10 (Melanoma) | 0.7 µg/mL | ijper.org |
| Cu(II) thiosemicarbazone complex (9) | MCF-7 (Breast Cancer) | 0.029 ± 0.001 μM | nih.gov |
Cytotoxicity against Various Human Cancer Cell Lines
Derivatives of 4-(4-Ethylphenyl)-3-thiosemicarbazide have been synthesized and evaluated for their anticancer properties against a wide array of human cancer cell lines. These studies demonstrate that the introduction of different moieties and coordination with metal ions can lead to potent cytotoxic agents.
A notable example involves the synthesis of (E)-2-(4-ethylbenzylidene)-N-phenylhydrazine-1-carbothioamide, a thiosemicarbazone derived from 4-ethylbenzaldehyde, which is structurally related to the core compound of interest. This derivative, when complexed with palladium(II), exhibited significant cytotoxic activity. The resulting complex, [Pd(L)2] (where L is the deprotonated ligand), was tested against several cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7), with an IC50 value of 1.12 µM.
Furthermore, a series of palladium(II) and platinum(II) complexes of thiosemicarbazone ligands derived from 4-phenyl-3-thiosemicarbazide have shown promising results. For instance, a palladium(II) complex demonstrated an IC50 value of 0.01 µM against the K562 cell line. Another study highlighted a palladium(II) complex that inhibited the proliferation of human prostate cancer (PC-3) cells.
Metal complexes of thiosemicarbazones have also been shown to be effective against other cancer cell lines. For example, molybdenum complexes have demonstrated strong antiproliferative activities against human colorectal (HCT-116) cell lines, with some complexes being more active than the standard drug 5-fluorouracil. Copper(II) complexes of certain thiosemicarbazides have been found to have high cytotoxic activity against lung cancer cell lines A549 and NCI-H460.
The cytotoxic potential of these compounds is often evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.
Interactive Data Table: Cytotoxicity of this compound Derivatives and Related Complexes
| Compound/Complex | Cancer Cell Line | IC50 (µM) |
| Palladium(II) complex of a 4-phenyl-3-thiosemicarbazone derivative | K562 (Chronic Myelogenous Leukemia) | 0.01 |
| (E)-2-(4-ethylbenzylidene)-N-phenylhydrazine-1-carbothioamide-Pd(II) complex | MCF-7 (Breast Adenocarcinoma) | 1.12 |
| Molybdenum complex 4 | HCT-116 (Colorectal Carcinoma) | 1.6 |
| Molybdenum complex 3 | HCT-116 (Colorectal Carcinoma) | 4.0 |
| Molybdenum complex 1 | HCT-116 (Colorectal Carcinoma) | 4.8 |
| Molybdenum complex 2 | HCT-116 (Colorectal Carcinoma) | 6.7 |
| Copper(II) complex 28 | A549 (Lung Carcinoma) | 0.507 |
| Copper(II) complex 28 | NCI-H460 (Large Cell Lung Cancer) | 0.235 |
| Bismuth(III) complex 109 | A549 (Lung Carcinoma) | 16.41 |
| Bismuth(III) complex 109 | H460 (Large Cell Lung Cancer) | 20.04 |
Selective Toxicity towards Cancer Cells versus Normal Cells
A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing damage to normal, healthy cells. Research into thiosemicarbazone derivatives has shown promising results in this area.
For instance, a study on novel thiosemicarbazone derivatives containing an indole (B1671886) fragment found that a specific compound, 5j, displayed more selectivity in PC3 prostate cancer cells compared to two normal cell lines, WPMY-1 and GES-1. Similarly, a series of thiosemicarbazone-based analogues were identified as potent and selective antiproliferative agents against the MGC-803 gastric cancer cell line, without significant cytotoxicity against the gastric epithelial immortalized GES-1 cells.
The selectivity of these compounds is a key indicator of their potential as therapeutic agents. A Bismuth(III) complex of a thiosemicarbazone derivative demonstrated low cytotoxicity against normal human lung fibroblast (HLF) cells with an IC50 of 117.16 µM, which was significantly higher than its IC50 values against A549 and H460 lung cancer cell lines (16.41 µM and 20.04 µM, respectively), indicating a degree of selective toxicity. Another study involving palladium(II) complexes of thiosemicarbazones noted that one complex, C2, exhibited broad-spectrum growth inhibition against various human cancer cell lines but not against the non-cancer MCF-12A breast cells.
Efficacy in Combination with Other Chemotherapeutic Agents
The combination of different therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. Thiosemicarbazones have been investigated for their synergistic effects when used in conjunction with established chemotherapeutic drugs.
Studies have shown that novel thiosemicarbazones can synergistically increase the anti-neoplastic activity of several chemotherapeutic agents, including gemcitabine, cisplatin, doxorubicin, paclitaxel, 5-fluorouracil, methotrexate, and tamoxifen. For example, the combination of the thiosemicarbazones DpC or Dp44mT with celecoxib (B62257) (CX) exhibited enhanced anti-proliferative activity and acted synergistically in neuroblastoma, medulloblastoma, and osteosarcoma cell lines. These findings suggest that thiosemicarbazone derivatives could be valuable components of combination chemotherapy regimens, potentially allowing for lower doses of conventional drugs and reducing associated toxicities.
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Thiosemicarbazones have been identified as a promising class of compounds in this regard.
Inhibition of Plasmodium falciparum
While specific studies on the antimalarial activity of this compound were not found, the broader class of thiosemicarbazones has been reported to possess antimalarial properties. The mechanism of action is thought to be distinct from that of chloroquine, suggesting a low probability of cross-resistance.
Research on dihydroartemisinin (B1670584) derivatives, a cornerstone of current antimalarial therapy, has explored the incorporation of phenyl groups to enhance efficacy. A series of 4-(p-substituted phenyl)-4(R or S)-[10(alpha or beta)-dihydroartemisininoxy]butyric acids demonstrated a 2- to 10-fold increase in in vitro antimalarial activity against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) clones of P. falciparum when compared to artemisinin. This highlights the potential of the phenyl moiety, a component of the compound of interest, in the design of effective antimalarials.
Antioxidant Activity
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Certain thiosemicarbazide and thiosemicarbazone derivatives have been shown to possess significant antioxidant capabilities.
Radical Scavenging Assays (e.g., DPPH Assay)
The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging capacity.
Studies on various thiosemicarbazide derivatives have demonstrated their potential as free radical scavengers. For example, a series of newly synthesized thiosemicarbazide derivatives showed higher DPPH radical scavenging activity compared to the standard antioxidant, vitamin C. The antioxidant activity of thiosemicarbazones can be further enhanced through complexation with metal ions. Copper(II) and Cadmium(II) complexes of a thiosemicarbazide-derived Schiff base exhibited higher antioxidant activities than the free Schiff base ligand, with the copper complex being the most active.
A study on camphene-based thiosemicarbazones found that they exhibited good dose-dependent free radical scavenging abilities. Another investigation into thiosemicarbazones from substituted benzaldehydes also identified compounds with significant antioxidant activity in DPPH assays. These findings suggest that the thiosemicarbazide scaffold, as present in this compound, is a promising backbone for the development of potent antioxidant agents.
Impact on Oxidative Stress
There is no specific data available on the impact of this compound on oxidative stress. However, the broader class of thiosemicarbazide and thiosemicarbazone derivatives has been noted for its antioxidant properties. mdpi.comnih.govnih.gov These compounds are recognized for their capacity to scavenge free radicals, which is a crucial aspect of combating oxidative stress. nih.govbohrium.comresearchgate.net
The antioxidant potential of these derivatives is often attributed to the presence of the thiocarbamide group, where the sulfur and nitrogen atoms can participate in charge delocalization and stabilize radical species. nih.gov Studies on various thiosemicarbazone derivatives have demonstrated significant antioxidant activity, in some cases surpassing that of standard antioxidants like Trolox. mdpi.comnih.gov For instance, camphene-based thiosemicarbazones exhibited good free radical scavenging abilities in a dose-dependent manner. nih.gov Similarly, studies on other series of thiosemicarbazides have shown high DPPH radical scavenging activity and excellent ferric ion reducing capabilities, often comparable to or better than Vitamin C. bohrium.comresearchgate.net
Table 1: Antioxidant Activity of Selected Thiosemicarbazone Derivatives
| Compound/Derivative | Method | Activity (IC50) | Reference |
|---|---|---|---|
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | ABTS•+ scavenging | 5 µM | nih.gov |
| N-(3-methylphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | ABTS•+ scavenging | 5.1 µM | nih.gov |
| 2-(2,4-dihydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | ABTS•+ scavenging | 5.5 µM | nih.gov |
| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | DPPH scavenging | 15.70 µM | tandfonline.com |
| Camphene-based thiosemicarbazone (TSC-2) | DPPH scavenging | 0.208 ± 0.004 mol/mol DPPH | nih.gov |
Enzyme Inhibition Studies
Enzyme inhibition is a significant area of investigation for thiosemicarbazide derivatives, though specific data for this compound is not available. mdpi.com
Thiosemicarbazones are recognized as potent inhibitors of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair. nih.govnih.govmdpi.com The inhibition of RNR is a key mechanism for the anticancer and antiviral activities of this class of compounds. nih.gov Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a well-known RNR inhibitor that has been in clinical trials for cancer treatment. nih.govnih.gov The mechanism of action often involves the chelation of a metal ion, typically iron, within the enzyme's active site. nih.govnih.gov While specific inhibitory data for this compound is absent, the general structure suggests potential activity based on the behavior of its chemical class.
Certain thiosemicarbazide derivatives have been identified as inhibitors of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov These enzymes are crucial for maintaining DNA topology during replication, making them excellent targets for antibacterial agents. nih.gov For example, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide has been identified as an initial prototype of a novel class of bacterial DNA gyrase and Topoisomerase IV inhibitors. nih.gov Some of these compounds act by inhibiting the ATPase activity of the enzyme subunits (GyrB and ParE), rather than by stabilizing the DNA-enzyme cleavage complex. nih.govnih.gov Metal complexes of thiosemicarbazones have also shown significant inhibition of topoisomerase II. mdpi.comresearchgate.net
Table 2: Topoisomerase Inhibition by Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | S. aureus Topoisomerase IV | 90 µM | researchgate.net |
| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | S. aureus Topoisomerase IV | 14 µM | researchgate.net |
| 1-(Indol-2-oyl)-4-(4-nitrophenyl) thiosemicarbazide | S. aureus Topoisomerase IV | 12.17 µM | nih.gov |
| 4-Benzoyl-1-(indol-2-oyl) thiosemicarbazide | S. aureus Topoisomerase IV | 14.04 µM | nih.gov |
| Acridine–Thiosemicarbazone Derivative (DL-08) | Topoisomerase IIα | 14.79 µM (Cytotoxicity) | nih.gov |
Research into the antidiabetic potential of thiosemicarbazone derivatives has revealed inhibitory activity against carbohydrate-hydrolyzing enzymes like alpha-amylase. scilit.comnih.govnih.gov Inhibition of this enzyme can help to decrease postprandial hyperglycemia. nih.gov A study on benzimidazole-bearing thiosemicarbazone derivatives showed excellent α-amylase inhibitory activity, with some compounds being significantly more potent than the standard drug, acarbose. nih.govnih.gov For instance, one derivative in the series exhibited an IC50 value of 1.10 ± 0.01 µM against α-amylase. nih.gov Another study reported a thiosemicarbazone derivative with an IC50 of 3.24 µM. tandfonline.com Specific studies on this compound have not been reported.
Thiosemicarbazones are among the most potent known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsc.orgnih.gov This makes them promising candidates for treating hyperpigmentation disorders and for use in food preservation to prevent browning. rsc.orgmdpi.comrsc.org The inhibitory mechanism is thought to involve the interaction of the thiosemicarbazide moiety with the copper ions in the enzyme's active site. nih.govrsc.org Research has shown that para-substitution on the phenyl ring of thiosemicarbazone derivatives can be favorable for tyrosinase inhibition. mdpi.com A study on thioquinoline derivatives conjugated to thiosemicarbazide found that a compound with a 4-ethylphenyl group (10c) had an IC50 value of 85.26 µM against tyrosinase, showing improved inhibition compared to the unsubstituted phenyl derivative. nih.gov
Table 3: Tyrosinase Inhibition by a Related Thiosemicarbazide Derivative
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Thioquinoline derivative with 4-ethylphenyl group (10c) | Tyrosinase | 85.26 µM | nih.gov |
Anthelmintic Activity (e.g., against Rhabditis sp., Trypanosoma cruzi)
While there is no specific data on the anthelmintic activity of this compound, various derivatives have shown significant efficacy against several parasites.
Rhabditis sp.
A number of novel thiosemicarbazide derivatives have demonstrated potent in vitro anthelmintic activity against nematodes of the genus Rhabditis sp. mdpi.comnih.govnih.govresearchgate.net In one study, derivatives such as 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide and its 3-chlorophenyl analog caused 100% mortality of the nematodes at concentrations of 5.56 and 11.12 mg/mL. mdpi.comnih.gov Another study identified a quinoline-6-carboxylic acid derivative with a methoxyphenyl substituent as having high activity, with an LC50 of 0.3 mg/mL in the Rhabditis model. nih.govresearchgate.net
Trypanosoma cruzi
Thiosemicarbazones and their derivatives are actively being investigated as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.govsigmaaldrich.comoatext.com Several studies have synthesized and evaluated series of these compounds, identifying some with potent trypanocidal activity, at times comparable or superior to the reference drug benznidazole. nih.govoatext.com For example, thiosemicarbazone derivatives of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde showed strong activity against epimastigote forms of T. cruzi. nih.gov Another study found that intermediate thiosemicarbazones in the synthesis of 4-thiazolidinones had IC50 values as low as 2.3 µM against the trypomastigote form of the parasite. oatext.com
Table 4: Anthelmintic/Antiparasitic Activity of Selected Thiosemicarbazide Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| 4-(3-Chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | Rhabditis sp. | 100% mortality at 5.56 mg/mL | mdpi.comnih.gov |
| Quinoline-6-carboxylic acid derivative (II-1) | Rhabditis sp. | LC50 = 0.3 mg/mL | nih.govresearchgate.net |
| Intermediate thiosemicarbazone (1c) | Trypanosoma cruzi | IC50 = 2.3 µM | oatext.com |
| 5-[nitro-4-(trifluoromethyl)phenyltio]-2-furaldehyde thiosemicarbazone | Trypanosoma cruzi | High antiparasitic activity | nih.gov |
Anticonvulsant Activity
While direct studies on the anticonvulsant properties of this compound are not extensively documented in publicly available research, the broader class of aryl semicarbazones and thiosemicarbazones, to which it belongs, has been a subject of interest in the search for new antiepileptic drugs. nih.govijpsonline.com The fundamental structure of these molecules, featuring a hydrogen bonding domain, a lipophilic aryl ring, and an electron donor group, aligns with the pharmacophore model for anticonvulsant agents. ijpsonline.commdpi.com
Research into various 4-substituted aryl semicarbazones has demonstrated significant anticonvulsant activities in preclinical models. ijpsonline.com For instance, a series of 4-(4-substituted aryl) semicarbazones were screened through the Anticonvulsant Drug Development (ADD) program by the National Institutes of Health (NIH), showing activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. ijpsonline.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of agents effective against absence seizures. nih.gov
One study highlighted that the presence of an electron-rich atom or group at the para position of the aryl ring tended to increase potency in the MES screen. nih.gov This suggests that the 4-ethyl group in this compound could potentially contribute to its anticonvulsant profile. The hydrogen bonding capability of the terminal -NHCONH2 group in semicarbazones is also considered crucial for their interaction with biological targets. ijpsonline.com
Furthermore, the cyclization of thiosemicarbazides into 1,3,4-thiadiazole (B1197879) derivatives has been a successful strategy in developing potent anticonvulsant agents. nih.govfrontiersin.org These derivatives often exhibit a broad spectrum of activity and can act by modulating GABAergic neurotransmission, a key mechanism in the control of seizures. nih.govresearchgate.net
The following table summarizes the anticonvulsant activity of some thiosemicarbazone derivatives, which share structural similarities with this compound.
| Compound ID | Maximal Electroshock (MES) Activity | Subcutaneous Pentylenetetrazole (scPTZ) Activity | Neurotoxicity (NT) | Reference |
| Compound 7 | Equipotent to Carbamazepine | Equipotent to Carbamazepine | Not specified | ijpsonline.com |
| Compound 12 | Active | Active | Very low | nih.gov |
| Compound PS6 | ED50 > 50mg/kg | Inactive | Not specified | researchgate.net |
| Compound 3a | ED50 = 35.2 mg/kg | Not specified | Not specified | nih.gov |
| Compound 10a | Active | Not specified | Favorable Protective Index | nih.gov |
This table is for illustrative purposes and shows data for related thiosemicarbazone derivatives, not this compound itself.
Anti-inflammatory Activity
Thiosemicarbazides and their derivatives, including thiosemicarbazones, have emerged as a promising class of anti-inflammatory agents. wisdomlib.orgnih.gov Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX). nih.govwisdomlib.org The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are pivotal mediators of inflammation. nih.gov
Research has shown that novel synthesized 4-phenyl thiosemicarbazide derivatives exhibit anti-inflammatory effects by inhibiting both COX-1 and COX-2. wisdomlib.org The inhibitory activity was found to be concentration-dependent. wisdomlib.org For instance, in one study, a derivative labeled TSCZ-5 showed excellent inhibitory activity against both COX-1 and COX-2, with an IC50 value of less than 1mM. wisdomlib.org Other derivatives in the same series, TSCZ-1, TSCZ-2, and TSCZ-4, displayed moderate activity against both enzymes. wisdomlib.org
The formation of metal complexes with thiosemicarbazone derivatives can enhance their biological activity. nih.gov These complexes may exert their anti-inflammatory effects by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which is crucial for the transcription of pro-inflammatory cytokines. nih.govresearchgate.net
Studies on indole-based thiosemicarbazone derivatives have also revealed potent anti-inflammatory properties. nih.govdntb.gov.ua Certain compounds in this class were found to suppress the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in vitro, while stimulating the production of the anti-inflammatory cytokine IL-4. nih.gov In animal models of inflammation, these derivatives demonstrated significant edema suppression. nih.gov
The table below presents the COX inhibitory activity of some representative thiosemicarbazide derivatives.
| Compound ID | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Reference |
| TSCZ-1 | Moderate | Moderate | wisdomlib.org |
| TSCZ-2 | Moderate | Moderate | wisdomlib.org |
| TSCZ-3 | Poor | Poor | wisdomlib.org |
| TSCZ-4 | Moderate | Moderate | wisdomlib.org |
| TSCZ-5 | < 1mM | < 1mM | wisdomlib.org |
| LT81 | SI: 23.06 (COX-2 selective) | Inhibited | nih.gov |
This table illustrates the anti-inflammatory potential of related thiosemicarbazide derivatives. SI denotes Selectivity Index.
Antiviral Activity (e.g., Anti-HIV, Anti-SARS-CoV-2)
The thiosemicarbazide scaffold and its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govnih.govresearchgate.net
Anti-HIV Activity
A number of thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit HIV replication. nih.gov Studies have shown that certain derivatives can offer significant protection against both HIV-1 and HIV-2 strains. nih.gov For example, chloro-substituted derivatives of (+/-)-3-menthone thiosemicarbazone were found to provide maximum protection against HIV-1 (IIIB) and HIV-2 (ROD). nih.gov The mechanism of action for many anti-HIV compounds involves the inhibition of key viral enzymes or processes, such as reverse transcription. rjpbr.com While direct anti-HIV data for this compound is not available, the activity of related compounds suggests potential for this class of molecules.
Anti-SARS-CoV-2 Activity
In the context of the COVID-19 pandemic, thiosemicarbazones have been investigated as potential inhibitors of SARS-CoV-2. nih.govresearchgate.netresearchgate.net A key target for antiviral drugs against SARS-CoV-2 is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govresearchgate.net Structure-based virtual screening and subsequent biochemical assays have identified several thiosemicarbazones as reversible inhibitors of SARS-CoV-2 Mpro, with some exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net These compounds were also found to inhibit the Mpro of SARS-CoV-1, indicating a potential broad-spectrum activity against coronaviruses. nih.gov
The following table summarizes the antiviral activity of some thiosemicarbazone derivatives against SARS-CoV-2 Mpro.
| Compound Class | Target | Activity (IC50) | Reference |
| Thiosemicarbazones (Virtual Hits) | SARS-CoV-2 Mpro | 0.4 - 3 µM | nih.govresearchgate.net |
This table reflects the activity of thiosemicarbazone derivatives as SARS-CoV-2 Mpro inhibitors, providing a basis for the potential of related compounds.
Mechanism of Action Studies of 4 4 Ethylphenyl 3 Thiosemicarbazide and Its Active Derivatives
Cellular and Molecular Targets
The anticancer activity of thiosemicarbazones, derivatives of thiosemicarbazides, is often associated with their strong ability to chelate transition metal ions, particularly iron and copper. nih.gov This chelation can disrupt the normal redox equilibrium within cells. nih.gov By binding to intracellular iron, these compounds can inhibit key enzymes that require iron as a cofactor and catalyze the formation of reactive oxygen species (ROS). nih.gov
Molecular studies and docking simulations suggest that thiosemicarbazides may also act by inhibiting enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com Other potential targets include ribonucleotide reductase, an enzyme essential for DNA synthesis, and cyclin-dependent kinases (CDKs) that regulate the cell cycle. nih.govnih.gov The structural flexibility of thiosemicarbazones allows them to adapt their conformation for optimal interaction with various biological targets. nih.gov
Induction of Apoptosis (Programmed Cell Death)
A primary mechanism through which thiosemicarbazone derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.comnih.gov Studies on various cancer cell lines have demonstrated that treatment with these compounds leads to cellular changes characteristic of apoptosis. mdpi.comnih.govrsc.org For instance, some derivatives have been shown to selectively induce apoptosis in leukemia cells compared to normal peripheral blood mononuclear cells. nih.gov The induction of apoptosis is often a consequence of several upstream events, including mitochondrial dysfunction and cell cycle disruption. nih.govnih.gov
The mitochondrion plays a central role in the initiation of apoptosis. Several thiosemicarbazone derivatives have been shown to directly target mitochondrial function. A key event in this process is the disruption of the mitochondrial membrane potential (MMP). nih.gov For example, studies on the thiosemicarbazone HKL demonstrated a dose-dependent decrease in MMP in melanoma cells. nih.gov This loss of membrane potential is indicative of mitochondrial dysfunction and is a critical step in the apoptotic cascade. nih.govnih.gov The disruption is linked to the inhibition of multiple components of the electron transport chain (ETC), including complexes I, II, and V, which impairs cellular respiration and ATP production. nih.gov This rapid disruption of mitochondrial function can lead to a cellular energy crisis, contributing to cell death. nih.govresearchgate.net
The loss of mitochondrial membrane potential is a key trigger for the intrinsic apoptotic pathway. Research on a benzophenone (B1666685) thiosemicarbazone derivative, T44Bf, revealed that its mechanism of action involves the activation of the mitochondrial signaling pathway. nih.gov This includes the modulation of Bcl-2 family proteins, with an observed increase in the levels of the pro-apoptotic protein Bad and changes in the phosphorylation status of the anti-apoptotic proteins Bcl-xL and Bcl-2. nih.gov The activation of the ERK signaling pathway has also been identified as a necessary component for the apoptotic activity of some derivatives. nih.gov
Cell Cycle Arrest
In addition to inducing apoptosis, 4-(4-Ethylphenyl)-3-thiosemicarbazide derivatives can halt cell proliferation by causing cell cycle arrest. nih.govnih.gov This arrest prevents cancer cells from progressing through the division cycle, ultimately inhibiting tumor growth. The specific phase of the cell cycle at which arrest occurs can vary depending on the chemical structure of the derivative and the type of cancer cell. nih.govnih.govrsc.orgnih.gov For example, some compounds cause an increase in the cell population in the S and G2/M phases, while others induce arrest in the G1 phase. nih.govrsc.orgnih.gov This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are master regulators of cell cycle progression. nih.gov
Table 1: Cell Cycle Arrest Induced by Various Thiosemicarbazone Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cell Line(s) | Arrest Phase | Source(s) |
|---|---|---|---|
| Benzophenone thiosemicarbazone (T44Bf) | Human leukemia cells (HL60, U937, etc.) | G2/M phase | nih.gov |
| Thiophene-based derivative (Compound 4) | Breast cancer (MCF-7) | G2/M and S phase | nih.gov |
| HKL | Melanoma cells (A375, SKMEL-28, MeWo) | G1 phase | nih.gov |
| Pt(II) complex (Compound 1) | HeLa | S phase | rsc.org |
| Pt(II) complex (Compound 2) | HeLa | G2 phase | rsc.org |
Interference with DNA Replication and Repair
Thiosemicarbazones can interfere with the integrity and replication of DNA. One proposed mechanism is the generation of reactive oxygen species, which can lead to DNA strand cleavage. nih.gov Furthermore, certain metal complexes of thiosemicarbazone derivatives have been shown to induce significant DNA damage, as observed through methods like the Alkaline Comet Assay. nih.gov The genotoxic potential can vary, with some derivatives causing DNA breaks even at low concentrations. nih.gov
These compounds may also directly interact with DNA or inhibit enzymes essential for its replication and maintenance. nih.gov Molecular docking studies have suggested that thiosemicarbazides can inhibit DNA gyrase and topoisomerase IV, enzymes that are critical for relieving topological stress during DNA replication. mdpi.com Platinum-based complexes of these derivatives might also bind to DNA bases, similar to other platinum-based drugs, causing conformational changes that block replication and transcription, thereby triggering apoptosis. nih.gov
Protein/Enzyme Inhibition Mechanisms
The biological activity of thiosemicarbazides and their derivatives is fundamentally linked to the inhibition of various crucial proteins and enzymes. Their ability to chelate metal ions like iron directly impacts the function of iron-dependent enzymes, with ribonucleotide reductase being a primary target. nih.gov
The inhibition extends to enzymes central to cellular processes like DNA replication and cell division. As noted, studies suggest that these compounds can inhibit topoisomerases and DNA gyrase, disrupting DNA synthesis and repair. mdpi.com In-silico studies have also pointed towards DNA polymerase as a potential target. nih.gov Furthermore, the observed effects on cell cycle progression are tied to the inhibition of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2. nih.gov The broad inhibitory profile against these key cellular enzymes underscores the multifaceted mechanism of action of this class of compounds. nih.govmdpi.comnih.gov
Interaction with DNA and Other Biomolecules
The mechanism of action of this compound and its derivatives is intrinsically linked to their ability to interact with crucial biological macromolecules. These interactions can disrupt normal cellular processes, a key aspect of their potential therapeutic activities. Research has primarily focused on two major types of biomolecular interactions: the binding to nucleic acids, particularly DNA, and interactions with proteins, such as serum albumins.
Interaction with DNA
While direct studies on the interaction of this compound with DNA are not extensively documented, research on its derivatives provides significant insights into potential binding mechanisms. The primary modes of interaction for similar small molecules with DNA are intercalation, groove binding, and electrostatic interactions.
Thiosemicarbazone derivatives, which can be formed from this compound, are known to interact with DNA. These interactions are often characterized by changes in the spectral properties of the compounds upon binding to DNA. A common observation is hypochromism , a decrease in the absorbance intensity, and a bathochromic shift (redshift) in the maximum wavelength of absorption. Such spectral changes are typically indicative of intercalative binding, where the planar aromatic rings of the molecule insert themselves between the base pairs of the DNA double helix. This stacking interaction with the DNA base pairs is a hallmark of many DNA-intercalating agents semanticscholar.orgmdpi.com.
A study on a specific derivative, (Z)-2-(acridin-9-ylmethylene)-N-(4-ethylphenyl)hydrazinecarbothioamide , which incorporates the 4-ethylphenyl and thiosemicarbazide (B42300) moieties, demonstrated a significant affinity for calf thymus DNA (ctDNA) mdpi.com. The binding of this class of compounds to DNA is often influenced by the nature of the substituents on the phenyl ring mdpi.com.
| Compound | Target | Binding Constant (Kb) (M-1) | Method | Reference |
|---|---|---|---|---|
| (Z)-2-(acridin-9-ylmethylene)-N-(4-ethylphenyl)hydrazinecarbothioamide | ctDNA | 1.0 x 106 | Spectrophotometric Titration | mdpi.com |
Furthermore, metal complexes of thiosemicarbazone derivatives have been shown to be effective DNA cleaving agents, a property that contributes to their cytotoxic effects nih.gov. While this compound itself is not a metal complex, this highlights the biological relevance of the thiosemicarbazide scaffold in mediating DNA interactions.
Interaction with Other Biomolecules
Beyond DNA, the interaction of thiosemicarbazide derivatives with other biomolecules, particularly transport proteins like serum albumin, is crucial for understanding their pharmacokinetic profiles. Serum albumin, the most abundant protein in blood plasma, plays a vital role in the transport and disposition of many drugs and exogenous compounds.
Studies on various thiosemicarbazide and thiosemicarbazone derivatives have demonstrated their ability to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA) nih.govbiorxiv.org. These interactions are typically studied using fluorescence spectroscopy, as the intrinsic fluorescence of tryptophan residues in albumin can be quenched upon binding of a small molecule.
The primary forces driving these interactions are often hydrophobic interactions, although hydrogen bonding and van der Waals forces also play a role biorxiv.org. The binding of thiosemicarbazone derivatives to serum albumin can affect their distribution, metabolism, and efficacy. For instance, the non-covalent binding of the thiosemicarbazone Dp44mT to HSA has been shown to increase its cellular uptake and antiproliferative activity nih.gov.
While direct experimental data for this compound is limited, a study on the closely related compound, 4-ethyl phenyl sulfate (B86663) (4-EPS) , and its interaction with BSA provides valuable insights. This study revealed a stable complex formation, with a binding score of -5.28 Kcal mol−1, primarily driven by non-covalent interactions nih.gov.
| Compound | Biomolecule | Binding Score (Kcal mol-1) | Primary Interaction Type | Method | Reference |
|---|---|---|---|---|---|
| 4-ethyl phenyl sulfate | BSA | -5.28 | Non-covalent | Molecular Docking | nih.gov |
The study on 4-EPS indicated that it binds to the surface of BSA, involving amino acid residues such as LYS 419, TYR 496, LYS 499, ARG 409, and LYS 533 through conventional hydrogen bonding and alkyl/pi-alkyl interactions nih.gov. This suggests that the 4-ethylphenyl group of this compound could similarly participate in hydrophobic and other non-covalent interactions with proteins.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the 4-Ethylphenyl Moiety on Biological Activity
The 4-ethylphenyl group attached to the N4 position of the thiosemicarbazide (B42300) core plays a crucial role in defining the molecule's biological activity. The nature of the substituent on the phenyl ring can significantly modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.
Research on various 4-aryl-thiosemicarbazide derivatives has demonstrated that the type and position of the substituent on the phenyl ring are critical for activity. For instance, in a series of 1-diphenylacetyl-4-arylthiosemicarbazides, the compound with a 4-methylphenyl substituent (an analogue of the 4-ethylphenyl group) was identified as a potent analgesic agent. nih.gov This suggests that small, electron-donating alkyl groups at the para-position of the phenyl ring can be favorable for certain biological activities. The ethyl group in 4-(4-ethylphenyl)-3-thiosemicarbazide is also an electron-donating group, which can enhance the electron density of the phenyl ring and potentially influence its binding affinity to target proteins.
Furthermore, studies on thiosemicarbazones containing adamantane (B196018) skeletons revealed that replacing a hydrogen atom with substituents on the phenyl ring generally improved antifungal activity against Candida albicans and antibacterial activity against Enterococcus faecalis. mdpi.com This highlights the importance of the substituted phenyl moiety for antimicrobial action. The ethyl group, by increasing the lipophilicity of the molecule compared to an unsubstituted phenyl ring, could enhance its ability to penetrate microbial cell membranes.
Impact of Substitutions on the Thiosemicarbazide Skeleton (N4 position, etc.)
The thiosemicarbazide scaffold (NH2-NH-CS-NH-) is a key pharmacophore, and substitutions at its various nitrogen atoms, particularly the N4 position, have a profound impact on the resulting biological profile. researchgate.net The N4 position, which bears the 4-ethylphenyl group in the title compound, is a common site for modification in the design of new therapeutic agents.
The substitution pattern on the thiosemicarbazide skeleton is a determining factor for the type and potency of the biological activity. For example, the N4 substation of thiosemicarbazides with heterocyclic compounds like pyrrolidine, morpholine, and piperidine (B6355638) has been shown to enhance antitumor, antimicrobial, and anti-inflammatory activities. researchgate.net Similarly, attaching aryl groups to the N4 position is a widely explored strategy.
Research has shown that the nature of the N4-substituent can differentiate the pharmacological effects. In one study, 4-aryl-(thio)semicarbazides were synthesized, and it was found that the thiosemicarbazide series exhibited strong antinociceptive activity, while the corresponding semicarbazide (B1199961) series showed a significant anti-serotonergic effect. nih.gov This underscores the critical role of the sulfur atom in the thiosemicarbazide backbone in concert with the N4-aryl substituent.
A comparative study on thiosemicarbazide derivatives highlighted the importance of the substituent's position. It was found that placing a 3-methoxyphenyl (B12655295) group at the N4-position and a halogen-substituted phenyl ring at the N1-position resulted in beneficial selective bacteriostatic activity against Staphylococcus aureus. mdpi.com This indicates that while the N4-substituent is vital, its interplay with other parts of the molecule dictates the ultimate biological outcome.
Table 1: Impact of N4-Substituent on the Biological Activity of Thiosemicarbazide Derivatives
| N4-Substituent | Resulting Biological Activity | Reference |
| 4-Methylphenyl | Potent analgesic activity | nih.gov |
| Adamantyl | Good antifungal and antibacterial activity | mdpi.com |
| Heterocyclic rings (pyrrolidine, morpholine) | Enhanced antitumor and antimicrobial activity | researchgate.net |
| 3-Methoxyphenyl (in combination with N1-halophenyl) | Selective bacteriostatic activity against S. aureus | mdpi.com |
Correlation between Structural Features and Specific Pharmacological Profiles
The specific arrangement of atoms and functional groups in thiosemicarbazide derivatives like this compound gives rise to distinct pharmacological profiles. The core thiosemicarbazide unit is known to be crucial for a range of activities, including antibacterial, antitumor, and antiviral actions. mdpi.com
The mechanism of action is often related to the chelation of metal ions or the inhibition of specific enzymes. For instance, the anticancer action of some thiosemicarbazides involves the induction of apoptosis (programmed cell death). mdpi.com Their antibacterial properties have been suggested to arise from a dual mechanism involving the inhibition of DNA gyrase and topoisomerase IV, which disrupts bacterial DNA replication. mdpi.com
The nature of the substituents helps in fine-tuning the activity towards a specific target.
Anticancer Activity: The presence of an N4-aryl group is common in thiosemicarbazides with anticancer properties. The electronic nature of this ring can influence the molecule's ability to interact with biological targets involved in cell proliferation.
Antibacterial Activity: As mentioned earlier, specific substitution patterns, such as a 3-methoxyphenyl group at the N4-position combined with a halogenated phenyl at the N1-position, can confer selective activity against certain bacterial species like S. aureus. mdpi.com
Antifungal Activity: Thiosemicarbazones derived from 4-(1-adamantyl)-3-thiosemicarbazide (B1332479) have demonstrated good activity against Candida albicans, indicating that bulky, lipophilic groups at the N4 position can be beneficial for antifungal action. mdpi.com
The structural features of this compound, particularly the N4-aryl substitution, make it a candidate for investigation across these various pharmacological profiles.
Relationship between Molecular Conformation and Biological Activity
The three-dimensional conformation of a molecule is a critical factor that dictates its biological activity. For thiosemicarbazide derivatives, the relative orientation of the phenyl ring and the thiosemicarbazide backbone can significantly influence how the molecule fits into the binding site of a biological target. mdpi.comnih.gov
Conformational analysis of thiosemicarbazide derivatives has shown that the molecular shape can be a key differentiator of biological activity. nih.gov For example, in a study comparing semicarbazides and thiosemicarbazides, it was noted that the benzoyl ring at the N4 position was nearly perpendicular to the thiosemicarbazide core in the thio-series, which exhibited potent analgesic activity. In contrast, in the semicarbazide series, the ring was almost in the same plane, and these compounds showed different pharmacological effects. nih.gov This suggests that a non-planar conformation might be favorable for certain biological interactions.
The geometry at the N4-terminus of the thiosemicarbazide skeleton is considered to be a determinant of antibacterial activity. nih.gov The flexibility of the thiosemicarbazide chain allows it to adopt various conformations, and the most stable or biologically active conformation will be influenced by the nature of the substituents. The ethyl group in this compound, while providing some steric bulk, is attached to a phenyl ring that can rotate, allowing the molecule to adopt different spatial arrangements to optimize its interaction with a receptor or enzyme.
Advanced Applications and Future Research Directions
Non-linear Optical (NLO) Properties
Organic materials with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and dynamic image processing. lew.ro The thiosemicarbazide (B42300) and thiosemicarbazone molecular frameworks are of particular interest due to their potential for large molecular hyperpolarizability, a key factor for NLO activity. lew.roacs.org
Research into various salicylaldehyde-based thiosemicarbazone derivatives has demonstrated their potential as NLO materials. acs.orgacs.org Computational studies, often employing Density Functional Theory (DFT), are used to calculate NLO properties like linear polarizability (α) and the first-order hyperpolarizability (β). lew.roacs.org For instance, a study on (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide calculated a high hyper-Rayleigh scattering hyperpolarizability of 6794.51 a.u., indicating strong NLO potential. lew.ro Another investigation into a series of salicylaldehyde (B1680747) thiosemicarbazone derivatives found their first hyperpolarizability (βtotal) values to be between 6 and 12 times greater than that of urea, a standard reference material for NLO properties. acs.org
These findings are attributed to the intramolecular charge transfer that occurs within the molecules, a feature enhanced by the donor-pi-acceptor structure inherent to many thiosemicarbazone derivatives. The stability and electronic properties of these compounds, influenced by factors like intramolecular hydrogen bonding and hyperconjugative interactions, further contribute to their NLO response. acs.org Given that 4-(4-ethylphenyl)-3-thiosemicarbazide shares the core aryl thiosemicarbazide structure, it is a promising candidate for further investigation as a precursor to NLO-active materials.
Table 1: Comparative First Hyperpolarizability (βtot) of Various Thiosemicarbazone Derivatives
| Compound Derivative | Calculated βtot (a.u.) | Fold Increase vs. Urea (βtot ≈ 43 a.u.) | Reference |
|---|---|---|---|
| Salicylaldehyde Thiosemicarbazone (Compound 3) | 508.41 | ~11.82 | acs.org |
| Salicylaldehyde Thiosemicarbazone (Compound 2) | 462.68 | ~10.76 | acs.org |
| (E)-N-(2-Chlorobenzyl)-2-(2-hydroxybenzylidene) Hydrazinecarbothioamide (CHCT3) | 557.085 | ~13.33 (vs. pNA) | acs.org |
| (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide | 6794.51 | Not directly compared to Urea | lew.ro |
Development of Diagnostic Agents
The ability of thiosemicarbazones to act as efficient chelating ligands for metal ions has positioned them as highly promising candidates for the development of diagnostic imaging agents. researchgate.net Specifically, their derivatives are extensively studied for use in nuclear medicine, particularly for Positron Emission Tomography (PET), a powerful imaging technique that allows for the visualization of metabolic processes in the body. rsc.org
The strategy involves attaching a thiosemicarbazone derivative to a biologically active molecule and then chelating a metallic radionuclide, such as Copper-64 (⁶⁴Cu). rsc.orgnih.gov The resulting radiolabeled complex can be administered to a patient, where it accumulates in specific tissues, like tumors, allowing for their detection via PET scanning. Bis(thiosemicarbazone) ligands have been of particular interest for over five decades for this purpose. nih.gov For example, [⁶⁴Cu]CuATSM, a well-studied thiosemicarbazone complex, has been investigated for decades as a PET radiotracer for imaging hypoxic (low oxygen) tissues in cancers and cardiovascular diseases. rsc.org
Recent research has focused on creating photoactivatable ⁶⁴Cu-ATSM derivatives. rsc.org These compounds can be attached to proteins via photochemical conjugation, offering a novel method for creating targeted radiotracers. rsc.org The this compound molecule, through condensation with a suitable ketone or aldehyde, can form a thiosemicarbazone that could serve as a ligand for such diagnostic applications. Its ethylphenyl group could be further functionalized to attach to targeting vectors like antibodies or peptides, enhancing the specificity of the resulting imaging agent. mdpi.com
Prodrug Strategies and Drug Delivery Systems
While many thiosemicarbazone derivatives exhibit potent biological activity, their clinical translation can be hampered by poor physicochemical properties, such as low aqueous solubility. mdpi.com This limitation restricts their bioavailability and effectiveness in vivo. To overcome these challenges, researchers are exploring prodrug strategies and advanced drug delivery systems. mdpi.comsciforum.net
A prodrug is an inactive or less active form of a drug that is converted into its active form within the body. For thiosemicarbazones, structural modifications can be made to the core molecule to improve solubility or facilitate targeted delivery. mdpi.com For instance, the terminal N4 nitrogen of the thiosemicarbazide moiety is a common site for substitution to enhance activity and modify physical properties. plos.org
Furthermore, nanotechnology offers a promising avenue for delivering these compounds. Encapsulating thiosemicarbazone derivatives within nanoparticles, such as those made from zinc oxide or other biocompatible materials, can improve their stability, solubility, and delivery to target sites like tumors. mdpi.com For this compound, the ethylphenyl group offers a site for chemical modification to create prodrugs with enhanced properties, or the entire resulting thiosemicarbazone could be incorporated into a nanoparticle-based delivery system to improve its therapeutic profile.
Exploration of New Biological Targets and Disease Models
The anticancer activity of thiosemicarbazones is a major focus of research, with numerous studies elucidating their mechanisms of action and identifying key biological targets. mdpi.comnih.govijpcbs.com These compounds are not single-target agents but rather engage with multiple pathways to exert their cytotoxic effects, making them effective against a range of cancer types. researchgate.netnih.gov
A primary mechanism is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. nih.govijpcbs.com By inhibiting RR, thiosemicarbazones effectively halt cell proliferation. nih.gov Another key target is Topoisomerase II, an enzyme that is critical for managing DNA tangles during replication; its inhibition leads to DNA damage and cell death. nih.govnih.gov
Additionally, thiosemicarbazones are potent metal chelators, particularly for iron and copper. plos.orgnih.gov Cancer cells have a high demand for these metals for their rapid growth. Thiosemicarbazones sequester these metal ions, forming redox-active complexes that generate reactive oxygen species (ROS). plos.orgnih.gov The resulting oxidative stress damages cellular components, including DNA, and induces apoptosis (programmed cell death). nih.gov
The efficacy of these compounds has been demonstrated in a wide variety of disease models, including cell lines for lung, colon, breast, cervical, and neuroepithelioma cancers. plos.orgmdpi.comnih.gov Derivatives based on the this compound scaffold would be expected to engage these same targets, and their potential could be evaluated in these established cancer models.
Table 2: Key Biological Targets of Thiosemicarbazone Derivatives
| Biological Target | Mechanism of Action | Consequence for Cancer Cells | Reference |
|---|---|---|---|
| Ribonucleotide Reductase (RR) | Inhibition of enzyme activity | Blocks DNA synthesis and repair, halting proliferation | nih.govijpcbs.com |
| Topoisomerase II | Inhibition of enzyme function | Causes DNA damage during replication, leading to apoptosis | nih.govnih.gov |
| Cellular Iron/Copper Pool | Chelation of essential metal ions | Disrupts metal homeostasis, inhibits metalloenzymes | plos.orgnih.gov |
| Redox Cycling | Formation of redox-active metal complexes | Generates reactive oxygen species (ROS), induces oxidative stress and apoptosis | plos.orgnih.gov |
Computational Design of Next-Generation Derivatives
The design of new therapeutic agents is increasingly driven by computational chemistry, which allows for the rapid and cost-effective evaluation of virtual compounds before their synthesis. mdpi.com For thiosemicarbazide derivatives, methods like Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction are invaluable tools. mdpi.comnih.govnih.gov
Computational approaches provide deep insights into structure-activity relationships (SAR), helping to explain how molecular structure influences biological activity. mdpi.com DFT calculations can predict electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the reactivity and stability of the molecule. acs.orgnih.gov These calculations are also fundamental for predicting the NLO properties discussed earlier. acs.org
Molecular docking simulations are used to predict how a thiosemicarbazone derivative will bind to its biological target, such as an enzyme's active site. mdpi.comsamipubco.com This allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted binding affinity. mdpi.com Furthermore, in silico ADMET models predict the pharmacokinetic properties of potential drugs, helping to identify candidates with favorable drug-like characteristics early in the design process. nih.govresearchgate.net The this compound scaffold is an ideal starting point for such computational design, where modifications to the ethylphenyl ring or condensation with different aldehydes/ketones can be modeled to optimize for potency, selectivity, and drug-likeness. mdpi.comnih.gov
Preclinical and Clinical Potential Assessment
The therapeutic promise of the thiosemicarbazone class of compounds is underscored by extensive preclinical research and the advancement of some derivatives into human clinical trials. ijpcbs.com Numerous novel thiosemicarbazone derivatives have demonstrated potent and selective anti-proliferative activity in preclinical studies, both in vitro against various cancer cell lines and in vivo in animal models of cancer. plos.orgnih.gov
A critical aspect of preclinical assessment is determining a compound's selectivity—its ability to kill cancer cells while sparing normal, healthy cells. Studies often compare the cytotoxicity of new derivatives in cancer cell lines versus normal cell lines, such as human dermal fibroblasts. plos.org For example, the well-known thiosemicarbazone Dp44mT showed potent activity against cancer cells with IC₅₀ values in the nanomolar range, while being significantly less effective against normal fibroblasts. plos.org
The most compelling evidence for the clinical potential of this compound class comes from Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has undergone numerous Phase I and II clinical trials for various cancers, including cervical and lung cancer. ijpcbs.com The development of Triapine validates the ribonucleotide reductase inhibition mechanism as a viable clinical strategy. While specific preclinical data for this compound is not documented, the proven track record of its structural relatives provides a strong rationale for its investigation as a precursor to new, potentially more effective, anticancer agents. nih.govcyprusjmedsci.com
Conclusion and Research Perspectives
Summary of Key Research Findings on 4-(4-Ethylphenyl)-3-thiosemicarbazide
Direct research singling out this compound is limited in publicly accessible literature. However, extensive research on the broader class of 4-aryl-thiosemicarbazides, to which this compound belongs, allows for a summary of its probable activities and characteristics. The thiosemicarbazide (B42300) scaffold (–NH-NH-C(=S)-NH–) is a privileged structure in medicinal chemistry, known for conferring a wide spectrum of biological effects. researchgate.net
The primary research focus for compounds in this class has been their potential as therapeutic agents, particularly in antimicrobial and anticancer applications. The substitution at the N4 position on the thiosemicarbazide core, in this case with a 4-ethylphenyl group, is known to significantly modulate the biological activity. researchgate.netnih.gov Studies on various 4-aryl derivatives have consistently demonstrated activity against Gram-positive bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin. researchgate.netresearchgate.net The mechanism often involves the inhibition of key bacterial enzymes, such as topoisomerase IV, which are essential for DNA replication. nih.govnih.gov
In the realm of oncology, thiosemicarbazides are investigated as potent iron chelators. nih.gov This ability to bind intracellular iron disrupts vital metabolic processes in rapidly proliferating cancer cells and inhibits enzymes like ribonucleotide reductase, a key target in cancer chemotherapy. researchgate.netnih.gov Research on N4-aryl substituted thiosemicarbazones has shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, where they can induce apoptosis and reduce metastatic potential. nih.gov The presence of the lipophilic ethylphenyl group on this compound likely enhances its ability to cross cell membranes, a crucial factor for biological efficacy.
The table below summarizes the expected fields of study and findings for this compound based on research into its parent class.
Interactive Data Table: Inferred Research Profile of this compound
| Area of Research | Probable Biological Activity | Likely Mechanism of Action | Basis of Inference (from Analogs) |
| Antibacterial | Activity against Gram-positive bacteria. | Inhibition of bacterial type IIA topoisomerases (e.g., DNA gyrase, topoisomerase IV). nih.govnih.gov | Studies on various 4-aryl-thiosemicarbazides show potent antibacterial action. researchgate.netresearchgate.net |
| Anticancer | Cytotoxicity against various tumor cell lines (e.g., breast cancer). nih.gov | Iron chelation, inhibition of ribonucleotide reductase, induction of apoptosis, and regulation of metastasis-suppressor genes. nih.govresearchgate.net | N4-aryl substituted thiosemicarbazones are widely studied for their antitumor properties. nih.govresearchgate.net |
| Antifungal | Potential activity against fungal pathogens. | Disruption of cell membrane integrity and protein synthesis. | The thiosemicarbazide scaffold is a known pharmacophore for antifungal agents. |
| Antiprotozoal | Potential activity against parasites like Toxoplasma gondii. | Inhibition of essential parasite-specific enzymes, such as aromatic amino acid hydroxylases. nih.gov | 4-arylthiosemicarbazide derivatives have been identified as inhibitors of key enzymes in T. gondii. nih.gov |
Remaining Challenges and Knowledge Gaps in Thiosemicarbazide Research
Despite the promising therapeutic potential of thiosemicarbazides, several challenges and knowledge gaps hinder their development into clinical drugs. A primary obstacle is the frequent emergence of drug resistance in pathogens and cancer cells, which can render treatments ineffective. researchgate.net For instance, while some thiosemicarbazides show potent initial activity, microorganisms can develop resistance mechanisms that limit their long-term utility.
A significant knowledge gap exists concerning the detailed pharmacokinetic and pharmacodynamic (PK/PD) profiles of most thiosemicarbazide derivatives. Issues such as poor aqueous solubility, which is common for hydrophobic molecules like many 4-aryl-thiosemicarbazides, can lead to low bioavailability and limit therapeutic efficacy. researchgate.netmdpi.comnih.gov Furthermore, the metabolic stability of these compounds is often not well-characterized. Rapid metabolism can result in a short plasma half-life, making it difficult to maintain therapeutic concentrations in the body, as was observed with the anticancer thiosemicarbazone, Triapine. scispace.com
Toxicity is another major challenge. While the mechanism of action, such as iron chelation, is effective against target cells, it can also affect healthy cells, leading to side effects. scispace.comresearchgate.net For example, drug-induced methemoglobin formation is a noted side effect for some thiosemicarbazones. scispace.com A comprehensive understanding of the toxicity profiles and the structure-toxicity relationships is often lacking, which is a critical barrier to clinical translation. nih.govnih.gov
Finally, for many derivatives, the precise molecular targets and mechanisms of action are not fully elucidated. While enzyme inhibition is a known pathway, some compounds appear to have multiple mechanisms of action, which complicates development and optimization. nih.gov A deeper understanding of how these molecules interact with biological systems at a molecular level is necessary to overcome these hurdles.
Future Directions for Comprehensive Academic Investigation and Therapeutic Development
The versatile structure of thiosemicarbazides provides a fertile ground for future research and development. Several promising avenues are being explored to address the current challenges and unlock the full therapeutic potential of this class of compounds.
One of the most significant future directions is the development of metal complexes . Coordinating thiosemicarbazides with transition metals such as copper, zinc, ruthenium, or palladium has been shown to enhance their biological activity. nih.govmdpi.commdpi.com Metal complexation can improve the lipophilicity of the compound, facilitate cell entry, and in some cases, introduce new mechanisms of action, potentially overcoming resistance and reducing toxicity. nih.govmdpi.com
Another key area is the use of nanotechnology for targeted drug delivery . Encapsulating thiosemicarbazides into nanoformulations like liposomes or polymeric nanoparticles can address issues of poor solubility and short half-life. mdpi.comscispace.com This approach can also enable targeted delivery to tumor sites, thereby increasing efficacy while minimizing systemic toxicity. mdpi.comnih.gov
Structure-based drug design and medicinal chemistry optimization will continue to be crucial. By elucidating the structure-activity relationships (SAR), researchers can rationally design new derivatives with improved potency and selectivity. researchgate.netnih.gov This includes modifying substituents to enhance binding to specific molecular targets, such as bacterial topoisomerase IV or parasite-specific enzymes, and to fine-tune physicochemical properties for better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.govnih.gov
Finally, expanding the application of thiosemicarbazides beyond traditional therapeutics into bioimaging and diagnostics represents an innovative frontier. The ability of these compounds to chelate metals and interact with biological molecules could be harnessed to develop probes for imaging biological processes or as diagnostic agents for detecting specific biomarkers. nih.govnih.gov Functionalizing the thiosemicarbazone core with luminescent probes is one such strategy being explored. nih.gov
Q & A
Q. What is the standard synthetic route for preparing 4-(4-ethylphenyl)-3-thiosemicarbazide?
The compound is synthesized via a two-step procedure:
Formation of tert-butylcarbazate intermediate : React tert-butylcarbazate with 4-ethylphenyl isothiocyanate.
Deprotection and condensation : Remove the tert-butoxycarbonyl (t-Boc) group using acid hydrolysis, followed by reaction with isatin under reflux conditions in a polar solvent (e.g., DMSO or ethanol). The final yield typically ranges from 45% to 50% .
Key characterization : NMR (DMSO-d6) shows peaks at δ 12.77 (s, 1H, NH), 11.24 (s, 1H, NH), and 10.75 (s, 1H, NH), confirming the thiosemicarbazide backbone .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : Critical for identifying NH protons (δ 10.75–12.77) and aromatic protons (δ 7.11–7.77) .
- IR spectroscopy : Detect thiourea C=S stretching (~1250–1350 cm) and NH vibrations (~3200–3400 cm) .
- Elemental analysis : Validate purity and stoichiometry.
- Single-crystal X-ray diffraction (SCXRD) : For unambiguous structural confirmation (see advanced questions) .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >150°C for thiosemicarbazides).
- Solubility tests : Evaluate stability in common solvents (e.g., DMSO, ethanol). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Ethanol with acetic acid (1.5 mL ethanol + 50 μL acetic acid) improves yields compared to acetonitrile or DMSO .
- Temperature and time : Reflux at 120°C for 30 minutes maximizes yield (35–50%). Lower temperatures or shorter durations reduce efficiency .
- Stoichiometry : Use a 3:1 molar ratio of nitroisatin precursor to this compound to minimize side reactions .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case example : Discrepancies in NH proton assignments (NMR vs. SCXRD hydrogen bonding) can arise due to tautomerism.
- Strategy :
Q. What methodologies are used to study biological activity of thiosemicarbazide derivatives?
Q. How are metal complexes of this compound synthesized and characterized?
- Synthesis : React the ligand with metal salts (e.g., CuCl2·2H2O or Ni(NO3)2·6H2O) in ethanol/water under reflux .
- Characterization :
- Molar conductivity : Confirm electrolyte type (1:2 or 1:1 stoichiometry).
- UV-Vis spectroscopy : Identify d-d transitions (e.g., Cu(II) complexes show λmax ~600–700 nm) .
- Electrochemical analysis : Cyclic voltammetry to study redox behavior (e.g., quasi-reversible Cu(II)/Cu(I) couples) .
Q. What computational tools are used to model the compound’s interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
